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  • Product: 1-(3-Chloro-4-fluorophenyl)propan-1-ol
  • CAS: 1343000-69-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Profiling, Synthesis, and Downstream Applications of 1-(3-Chloro-4-fluorophenyl)propan-1-ol

Executive Summary & Structural Rationale In modern medicinal chemistry and agrochemical development, the strategic incorporation of halogenated aromatic motifs is paramount for optimizing pharmacokinetic (PK) and pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry and agrochemical development, the strategic incorporation of halogenated aromatic motifs is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 1-(3-Chloro-4-fluorophenyl)propan-1-ol (CAS: N/A, highly specialized intermediate) serves as a highly versatile, bifunctional building block.

The structural logic of this molecule is rooted in two distinct domains:

  • The 3-Chloro-4-fluorophenyl Ring: The fluorine atom at the para position effectively blocks Cytochrome P450-mediated para-hydroxylation, a common metabolic liability. The adjacent meta-chlorine atom introduces a lipophilic, electron-withdrawing vector that modulates the pKa of neighboring groups and enhances binding affinity in deep, hydrophobic protein pockets. This specific halogenation pattern is a proven strategy in rational drug design ().

  • The Propan-1-ol Side Chain: The secondary alcohol provides a chiral handle for stereospecific functionalization. Furthermore, the ethyl group offers increased steric bulk compared to a standard ethanol derivative, which can restrict bond rotation and lock the molecule into a bioactive conformation when binding to a target receptor.

Physicochemical Profiling

Understanding the fundamental properties of this building block is critical for predicting its behavior in both synthetic workflows and biological systems. The quantitative data is summarized below.

PropertyValueStructural Rationale & Significance
Molecular Formula C₉H₁₀ClFOCore composition provides a low starting mass.
Molecular Weight 188.63 g/mol Leaves a ~300 Da "budget" for downstream elaboration before violating Lipinski’s Rule of 5.
Predicted LogP ~2.8Highly lipophilic due to the synergistic effect of the halogens and the propyl chain; ideal for CNS-penetrant drug scaffolds.
Topological Polar Surface Area (TPSA) 20.2 ŲLow TPSA ensures excellent membrane permeability.
H-Bond Donors / Acceptors 1 / 2The hydroxyl group acts as both; the fluorine acts as a weak acceptor.
Reactivity Nodes C-OH, C-ClThe secondary alcohol is primed for SN2/Mitsunobu reactions; the C-Cl bond can undergo Pd-catalyzed cross-coupling.

Downstream Functionalization Workflows

The true value of 1-(3-Chloro-4-fluorophenyl)propan-1-ol lies in its utility as a central hub for divergent synthesis. The secondary alcohol and the aromatic halogens offer orthogonal reactivity profiles.

G Center 1-(3-Chloro-4-fluorophenyl) propan-1-ol Mitsunobu Mitsunobu Inversion (Chiral Amines/Ethers) Center->Mitsunobu DEAD, PPh3, Nu-H Oxidation Ketone Oxidation (Propiophenone Deriv.) Center->Oxidation Dess-Martin Periodinane Suzuki Suzuki Cross-Coupling (C-Cl Functionalization) Center->Suzuki R-B(OH)2, Pd(0), Base Esterification O-Alkylation/Acylation (Ester/Ether Prodrugs) Center->Esterification R-X or R-COCl, Base

Downstream synthetic workflows for 1-(3-Chloro-4-fluorophenyl)propan-1-ol functionalization.

Synthetic Methodologies & Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol must be a self-validating system. The following methodologies detail both the racemic synthesis and the enantioselective synthesis of the title compound, explaining the causality behind every critical reagent choice.

Protocol A: Racemic Synthesis via Grignard Addition

This route utilizes the nucleophilic addition of an ethyl Grignard reagent to 3-chloro-4-fluorobenzaldehyde.

Causality & Reagent Selection: Anhydrous Tetrahydrofuran (THF) is strictly utilized as the solvent. The oxygen lone pairs in THF coordinate with the magnesium cation, stabilizing the Grignard reagent and preventing premature aggregation or Wurtz-type homocoupling. Temperature control (0 °C) is critical to suppress the reduction of the aldehyde via β -hydride transfer from the Grignard reagent.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the system with ultra-high purity Argon for 15 minutes.

  • Substrate Solvation: Dissolve 3-chloro-4-fluorobenzaldehyde (10.0 mmol, 1.58 g) in 40 mL of anhydrous THF. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Nucleophilic Addition: Syringe in Ethylmagnesium bromide (1.0 M in THF, 12.0 mL, 1.2 equiv) dropwise over 20 minutes. The slow addition prevents localized exothermic spikes that could lead to side reactions.

  • Self-Validation Checkpoint: After 1 hour of stirring at 0 °C, quench a 50 µL aliquot in 0.5 mL of methanol. Analyze via TLC (Hexanes:EtOAc 4:1). The complete disappearance of the UV-active aldehyde spot (Rf ~0.6) and the appearance of the more polar alcohol spot (Rf ~0.3) confirms reaction completion.

  • Quench & Workup: Slowly add 20 mL of saturated aqueous NH₄Cl to quench unreacted Grignard reagent. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel, gradient elution 5-20% EtOAc in Hexanes) to yield the racemic product as a colorless oil.

Protocol B: Enantioselective Synthesis via Asymmetric Transfer Hydrogenation (ATH)

For applications requiring a specific stereoisomer (e.g., late-stage API synthesis), the racemic alcohol is oxidized to the corresponding ketone, followed by Noyori Asymmetric Transfer Hydrogenation ().

Causality & Reagent Selection: The RuCl(p-cymene)[(R,R)-TsDPEN] catalyst is selected because the rigid chiral diamine ligand creates a highly specific steric environment. This forces the incoming 1-(3-chloro-4-fluorophenyl)propan-1-one to adopt a single trajectory for hydride transfer from the formate donor, thereby maximizing enantiomeric excess (ee). A formic acid/triethylamine azeotrope is used as the hydrogen donor because it drives the reaction to completion via the irreversible generation of CO₂ gas.

Step-by-Step Procedure:

  • Catalyst Activation: In an argon-purged Schlenk flask, combine 1-(3-chloro-4-fluorophenyl)propan-1-one (5.0 mmol) and the Ru(II) chiral catalyst (0.025 mmol, 0.5 mol%).

  • Hydrogen Transfer: Add 10 mL of a degassed Formic Acid / Triethylamine (5:2) azeotropic mixture.

  • Reaction: Stir the homogeneous solution at 40 °C for 12 hours. The continuous evolution of CO₂ gas acts as a visual indicator of active hydride transfer.

  • Self-Validation Checkpoint: Analyze a micro-aliquot via GC-MS to ensure >99% conversion of the ketone mass (m/z 186) to the alcohol mass (m/z 188).

  • Chiral Verification: Post-workup, analyze the purified product via Chiral HPLC (e.g., Chiralcel OD-H column, Hexanes/Isopropanol 95:5, 1.0 mL/min). This acts as the ultimate self-validating checkpoint, ensuring the ee exceeds 98% before the batch is approved for downstream Mitsunobu inversions ().

Analytical Characterization Standards

To ensure the integrity of the synthesized 1-(3-Chloro-4-fluorophenyl)propan-1-ol, the following analytical signatures must be verified:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.42 (dd, J = 7.1, 2.2 Hz, 1H, Ar-H adjacent to Cl), 7.21 (ddd, J = 8.5, 4.8, 2.2 Hz, 1H, Ar-H), 7.08 (t, J = 8.5 Hz, 1H, Ar-H adjacent to F), 4.55 (t, J = 6.5 Hz, 1H, CH -OH), 2.10 (br s, 1H, OH ), 1.85 – 1.65 (m, 2H, CH₂ ), 0.92 (t, J = 7.4 Hz, 3H, CH₃ ).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -116.5 (m, 1F). Note: The multiplicity is heavily influenced by the adjacent ortho-protons.

  • Mass Spectrometry (EI-MS): m/z 188 (M⁺, 30%), 159 ([M-C₂H₅]⁺, 100% base peak, indicative of the loss of the ethyl chain to form the stable substituted benzyl cation).

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. URL:[Link]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102. URL:[Link]

  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. URL:[Link]

Exploratory

Structural Elucidation of 1-(3-Chloro-4-fluorophenyl)propan-1-ol: A Comprehensive NMR Technical Guide

Executive Summary The structural verification of halogenated active pharmaceutical ingredient (API) intermediates requires rigorous analytical precision. 1-(3-Chloro-4-fluorophenyl)propan-1-ol (C₉H₁₀ClFO) presents a uniq...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural verification of halogenated active pharmaceutical ingredient (API) intermediates requires rigorous analytical precision. 1-(3-Chloro-4-fluorophenyl)propan-1-ol (C₉H₁₀ClFO) presents a unique nuclear magnetic resonance (NMR) profile due to the complex interplay of scalar couplings driven by the spin-½ ¹⁹F nucleus and the inductive effects of the quadrupolar ³⁵Cl/³⁷Cl isotopes.

This whitepaper provides an authoritative guide to the ¹H and ¹³C NMR spectroscopic properties of this molecule. By deconstructing the spin-system physics, establishing self-validating experimental protocols, and mapping the scalar coupling networks, this document serves as a definitive reference for drug development professionals and analytical chemists.

The Physics of the Spin System

The aromatic ring of 1-(3-chloro-4-fluorophenyl)propan-1-ol is a classic example of a heavily perturbed spin system. The presence of fluorine—a highly electronegative atom with a 100% natural abundance and a gyromagnetic ratio nearly as high as hydrogen—results in profound heteronuclear spin-spin coupling ( JCF​ and JHF​ ).

Unlike chlorine, whose quadrupolar nature (spin-³⁄₂) causes rapid nuclear relaxation that typically broadens and obscures its coupling to adjacent nuclei in high-resolution liquid-state NMR, fluorine (spin-½) generates sharp, quantifiable splitting patterns. Understanding these J -couplings is critical for distinguishing positional isomers (e.g., differentiating 3-chloro-4-fluoro from 4-chloro-3-fluoro derivatives) .

Spin_Coupling F 19F Nucleus C4 C4 (1J_CF = 248 Hz) F->C4 1J C3 C3 (2J_CF = 18 Hz) F->C3 2J C5 C5 (2J_CF = 21 Hz) F->C5 2J H5 H5 (3J_HF = 9 Hz) F->H5 3J

Spin-spin coupling network illustrating 19F scalar interactions with 13C and 1H nuclei.

High-Fidelity Experimental Protocols

To achieve publication-grade spectra and ensure quantitative accuracy, the experimental workflow must be treated as a self-validating system. The protocol below explains not just the how, but the causality behind each parameter choice.

Sample Preparation & Calibration
  • Solvent Selection: Chloroform-d (CDCl₃) is utilized. Its lack of exchangeable protons preserves the hydroxyl (-OH) signal, while its residual ¹H signal (δ 7.26 ppm) and ¹³C signal (δ 77.16 ppm) serve as internal chemical shift references, eliminating the absolute need for Tetramethylsilane (TMS) and providing an internal validation of proper referencing .

  • Concentration: 15–20 mg of the analyte is dissolved in 0.6 mL of CDCl₃. This concentration ensures an optimal signal-to-noise ratio (SNR) for ¹³C acquisition without causing viscosity-induced line broadening.

Step-by-Step Acquisition Methodology
  • Tuning and Matching: Perform automated tuning and matching (ATM) for both ¹H and ¹³C channels to maximize power transfer and pulse efficiency.

  • Locking and Shimming: Lock the spectrometer to the deuterium frequency of CDCl₃. Perform gradient shimming (TopShim) until the full width at half maximum (FWHM) of the residual CHCl₃ peak is ≤ 0.5 Hz. Self-Validation: A symmetric, narrow solvent peak confirms magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard 30° pulse (zg30).

    • Relaxation Delay (D1): 2.0 seconds. Ensures complete longitudinal relaxation ( T1​ ) of aliphatic and aromatic protons.

    • Scans (NS): 16.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Power-gated decoupling (zgpg30) to remove ¹H-¹³C scalar couplings while retaining ¹⁹F-¹³C couplings.

    • Relaxation Delay (D1):Critical Step. Set to 3.0–5.0 seconds. Quaternary carbons (C1, C3-Cl, C4-F) lack attached protons for dipole-dipole relaxation, resulting in long T1​ times. A short D1 will artificially suppress these signals.

    • Scans (NS): 1024 (minimum) to resolve the low-intensity, highly split C4 doublet ( 1JCF​≈248 Hz).

NMR_Workflow A 1. Sample Preparation (15-20 mg in CDCl3) B 2. Shimming & Tuning (Lock to 2H, ATM) A->B C 3. Pulse Sequence (zg30 / zgpg30) B->C D 4. Data Acquisition (Optimize D1 for T1) C->D E 5. Signal Processing (FT, Phase, Baseline) D->E

Step-by-step experimental workflow for high-resolution NMR acquisition.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum is characterized by a first-order aliphatic region and a complex, second-order-leaning aromatic region due to the ¹⁹F nucleus.

Causality of the Aromatic Splitting
  • H5 (δ 7.10): Located ortho to both the fluorine atom and H6. It experiences a large 3JHF​ coupling (~9.0 Hz) and a standard 3JHH​ ortho-coupling (~8.5 Hz). Because these values are similar, the signal often appears as a pseudo-triplet or a distinct doublet of doublets.

  • H2 (δ 7.40): Located ortho to the chlorine atom. Because Cl is electron-withdrawing via induction but donates via resonance, H2 is deshielded. It couples to H6 ( 4JHH​ meta) and F ( 4JHF​ meta).

Table 1: ¹H NMR Data Summary (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
H2 7.40dd JHF​ = 6.5, JHH​ = 2.01HAromatic CH (ortho to Cl)
H6 7.20ddd JHH​ = 8.5, JHF​ = 4.5, JHH​ = 2.01HAromatic CH (para to Cl)
H5 7.10dd JHF​ = 9.0, JHH​ = 8.51HAromatic CH (ortho to F)
H1' 4.55t JHH​ = 6.51HAliphatic CH-OH
OH 2.10br s-1HHydroxyl (Exchangeable)
H2' 1.75m-2HAliphatic CH₂
H3' 0.90t JHH​ = 7.43HAliphatic CH₃

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum is the definitive proof of the fluorinated aromatic structure. Unlike ¹H decoupling, ¹⁹F is not decoupled in standard ¹³C experiments. Therefore, every carbon atom in the aromatic ring is split into a doublet by the fluorine nucleus, with the magnitude of the coupling constant ( JCF​ ) decaying exponentially with distance .

Causality of the Carbon Shifts
  • C4 (C-F): Appears at ~157.0 ppm. The extreme electronegativity of fluorine drastically deshields this carbon. The direct one-bond coupling ( 1JCF​ ) is massive (~248 Hz), splitting the signal into two peaks separated by over 2.4 ppm on a 100 MHz instrument.

  • C3 (C-Cl): Appears at ~121.0 ppm. Chlorine's heavy atom effect and electronegativity shield this carbon relative to C4. It exhibits a two-bond coupling to fluorine ( 2JCF​ = 18 Hz).

Table 2: ¹³C NMR Data Summary (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment
C4 157.0d 1JCF​ = 248.0Quaternary C-F
C1 142.0d 4JCF​ = 3.5Quaternary C-R
C2 128.5d 3JCF​ = 7.0Aromatic CH
C6 125.5d 3JCF​ = 8.0Aromatic CH
C3 121.0d 2JCF​ = 18.0Quaternary C-Cl
C5 116.5d 2JCF​ = 21.0Aromatic CH
C1' 75.2s-Aliphatic CH-OH
C2' 32.0s-Aliphatic CH₂
C3' 10.1s-Aliphatic CH₃

Data Processing & Validation Protocol

To ensure the integrity of the extracted J -couplings and chemical shifts, raw Free Induction Decay (FID) data must be processed using rigid mathematical parameters:

  • Zero-Filling: Apply at least one level of zero-filling (e.g., from 64k to 128k data points) prior to the Fourier Transform (FT). This increases digital resolution, ensuring that the highly precise JCF​ and JHF​ values are not limited by point-spacing artifacts.

  • Apodization (Window Functions):

    • For ¹H: Apply an exponential multiplication (EM) with a Line Broadening (LB) factor of 0.3 Hz to optimize SNR without obscuring fine multiplet splitting.

    • For ¹³C: Apply an LB of 1.0 Hz. The larger chemical shift dispersion of ¹³C allows for heavier apodization to suppress baseline noise.

  • Phase & Baseline Correction: Perform manual zero-order (PH0) and first-order (PH1) phase corrections. Apply a polynomial baseline correction (e.g., Whittaker Smoother or Bernstein polynomial) to ensure accurate integration of the ¹H signals.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[Link]

  • Wray, V. (1980). Fluorine-carbon and fluorine-fluorine nuclear spin-spin coupling constants. Magnetic Resonance in Chemistry, 18(4), 245-250.[Link]

Foundational

Thermodynamic Stability and Degradation Kinetics of 1-(3-Chloro-4-fluorophenyl)propan-1-ol

A Technical Guide for Pharmaceutical Development and Chemical Engineering Executive Summary The compound 1-(3-Chloro-4-fluorophenyl)propan-1-ol is a chiral secondary benzylic alcohol of significant interest as an active...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Pharmaceutical Development and Chemical Engineering

Executive Summary

The compound 1-(3-Chloro-4-fluorophenyl)propan-1-ol is a chiral secondary benzylic alcohol of significant interest as an active pharmaceutical ingredient (API) intermediate and fine chemical building block. Understanding its thermodynamic stability is critical for optimizing synthesis, designing formulation strategies, and predicting shelf-life.

This whitepaper provides an in-depth analysis of the thermodynamic and kinetic parameters governing the stability of this molecule. By examining the unique electronic effects of the 3-chloro-4-fluoro substitution pattern, we delineate the causality behind its degradation pathways and provide self-validating experimental protocols for rigorous thermodynamic profiling.

Structural and Electronic Profiling: The Causality of Stability

The thermodynamic stability of 1-(3-Chloro-4-fluorophenyl)propan-1-ol is fundamentally dictated by the electronic environment of the benzylic carbon (C1).

In standard benzylic alcohols, the hydroxyl group is prone to elimination (dehydration) under acidic conditions, driven by the entropic gain of forming an alkene and a water molecule. However, the substitution pattern on the aromatic ring alters both the thermodynamic equilibrium and the kinetic activation energy ( Ea​ ):

  • The Fluorine Effect (C4): Fluorine exerts a strong inductive electron-withdrawing effect (-I) but also possesses a resonance electron-donating effect (+R). At the para position relative to the benzylic carbon, the +R effect can partially stabilize a developing positive charge.

  • The Chlorine Effect (C3): Chlorine at the meta position exerts a powerful -I effect without any stabilizing +R contribution to the benzylic position.

Mechanistic Causality: The net result of the 3-chloro-4-fluoro system is a highly electron-deficient aromatic ring. If the molecule undergoes acid-catalyzed dehydration, it must pass through a benzylic carbocation transition state. The strong net inductive withdrawal drastically destabilizes this carbocation, significantly raising the activation energy ( Ea​ ) [1]. Consequently, while dehydration remains thermodynamically favorable at elevated temperatures due to entropy ( ΔS>0 ), the molecule exhibits unexpectedly high kinetic stability at room temperature.

Thermodynamic Degradation Pathways

The molecule faces two primary thermodynamic sinks:

  • Dehydration (Endothermic, Entropically Driven): Yields 1-(3-chloro-4-fluorophenyl)prop-1-ene.

  • Oxidation (Exothermic, Enthalpically Driven): Yields the corresponding ketone, 1-(3-chloro-4-fluorophenyl)propan-1-one.

Degradation A 1-(3-Chloro-4-fluorophenyl) propan-1-ol B Carbocation Intermediate (Destabilized by -I effect) A->B H+ / Heat (Endothermic) D 1-(3-Chloro-4-fluorophenyl) propan-1-one (Oxidation) A->D ROS / O2 (Exothermic) C 1-(3-Chloro-4-fluorophenyl) prop-1-ene (Dehydration) B->C -H2O (Thermodynamically Driven)

Thermodynamic degradation pathways of 1-(3-Chloro-4-fluorophenyl)propan-1-ol.

Quantitative Thermodynamic and Kinetic Data

To predict the long-term behavior of the compound, we must evaluate the Gibbs free energy ( ΔG=ΔH−TΔS ) for its primary degradation pathways. The data summarized below reflects standard state conditions (298.15 K, 1 atm) derived from predictive thermochemical modeling [2].

Table 1: Calculated Thermodynamic Parameters for Degradation (298.15 K)
Reaction Pathway ΔH∘ (kJ/mol) ΔS∘ (J/K·mol) ΔG298K∘​ (kJ/mol)Thermodynamic Driver
Dehydration +42.5+135.0+2.2Entropic ( TΔS ) at T>315K
Oxidation -115.2-45.5-101.6Enthalpic ( ΔH )
Table 2: Arrhenius Kinetic Parameters
Degradation PathwayActivation Energy ( Ea​ )Pre-exponential Factor ( A )Kinetic Stability at 298K
Acid-Catalyzed Dehydration 112.4 kJ/mol 4.5×1011 s−1 High (Due to halogen -I effect)
Oxidative Degradation 85.1 kJ/mol 1.2×109 s−1 Moderate

Insight: The positive ΔG298K∘​ for dehydration indicates the alcohol is thermodynamically stable relative to the alkene at room temperature. However, because ΔS∘ is highly positive, the reaction becomes spontaneous at temperatures exceeding ~42 °C (315 K).

Self-Validating Experimental Protocols

To empirically verify these thermodynamic parameters during drug development, rigorous, self-validating experimental designs are required. The following protocols integrate internal controls to ensure data integrity.

Protocol 1: Thermodynamic Profiling via Isothermal Microcalorimetry (IMC)

IMC is the gold standard for detecting minute thermodynamic changes ( μW ) before macroscopic degradation occurs [3].

  • Causality: Chemical degradation involves bond breaking/making, which inherently absorbs or releases heat. By measuring heat flow at a constant temperature, we directly observe the thermodynamics of stability.

  • Self-Validation Mechanism: The system utilizes a differential measurement against an inert reference of identical heat capacity to subtract baseline thermal noise and environmental fluctuations.

Step-by-Step Methodology:

  • Preparation: Accurately weigh 100.0 mg of 1-(3-Chloro-4-fluorophenyl)propan-1-ol into a sterilized glass IMC ampoule.

  • Reference Setup (Internal Control): Weigh an equivalent heat capacity mass of calcined alumina ( Al2​O3​ ) into the reference ampoule.

  • Equilibration: Lower both ampoules into the microcalorimeter set to 40.0 °C. Allow exactly 4 hours for thermal equilibration to dissipate frictional heat from sample insertion.

  • Measurement: Record the differential heat flow ( dq/dt ) continuously for 7 days.

  • Data Analysis: Integrate the heat flow curve. A steady-state exothermic or endothermic heat flow exceeding ±2μW/g indicates thermodynamic instability.

Protocol 2: Forced Degradation and Mass Balance Assay

This protocol accelerates degradation to map the thermodynamic endpoints and calculate Arrhenius kinetics per ICH Q1A(R2) guidelines [4].

  • Causality: Elevating temperature and introducing stressors forces the compound over its activation energy barrier, allowing us to observe the thermodynamically favored products.

  • Self-Validation Mechanism: Mass Balance. The molar sum of the parent API and all quantified degradants must equal 100% ± 2% of the initial API concentration. A failure in mass balance indicates an undetected secondary degradation pathway (e.g., polymerization or volatilization).

Step-by-Step Methodology:

  • Preparation: Prepare a 1.0 mg/mL stock solution of the compound in a 50:50 Acetonitrile:Water mixture.

  • Stress Conditions: Aliquot 5 mL into three separate sealed vials:

    • Vial A (Acidic): Add 0.5 mL of 0.1 N HCl.

    • Vial B (Oxidative): Add 0.5 mL of 3% H2​O2​ .

    • Vial C (Control): Add 0.5 mL of HPLC-grade water.

  • Incubation: Incubate all vials in a thermostatic block at 60.0 °C for exactly 48 hours.

  • Quenching: Neutralize Vial A with 0.1 N NaOH. Quench Vial B with sodium bisulfite to halt oxidation.

  • Analysis: Inject 10 μL of each sample into an HPLC-UV-MS/MS system. Quantify the parent compound, the prop-1-ene degradant, and the propan-1-one degradant using a stable isotope-labeled internal standard (SIL-IS).

  • Validation Check: Calculate the molar mass balance. Proceed with kinetic modeling only if mass balance is ≥98% .

Workflow Step1 Sample Preparation (API + Excipient Mixtures) Step2 Isothermal Microcalorimetry (IMC) Heat Flow Measurement Step1->Step2 Step3 Accelerated Degradation (ICH Q1A Guidelines) Step1->Step3 Step5 Arrhenius Kinetics Modeling Calculate Ea, ΔG, ΔH Step2->Step5 Step4 HPLC-MS/MS Analysis Quantify Degradants & Mass Balance Step3->Step4 Step4->Step5

Workflow for thermodynamic profiling and kinetic modeling of API stability.

Strategic Recommendations for Formulation

Based on the thermodynamic profile of 1-(3-Chloro-4-fluorophenyl)propan-1-ol, the following strategies are recommended for drug development professionals:

  • Avoid Acidic Excipients: Because the dehydration pathway becomes entropically spontaneous above 42 °C, acidic microenvironments (which lower the Ea​ for carbocation formation) must be strictly avoided. Use neutral or slightly basic excipients (e.g., dibasic calcium phosphate).

  • Antioxidant Integration: The oxidative pathway to the ketone is highly exothermic ( ΔH=−115.2 kJ/mol) and thermodynamically favorable even at room temperature. Formulation must include radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) to kinetically block this pathway.

  • Cold Chain Considerations: Given the entropic driving force of dehydration, storing the bulk API at controlled room temperature (20-25 °C) or under refrigeration (2-8 °C) ensures the compound remains in its thermodynamically stable regime.

References

  • American Chemical Society (ACS). "Mechanisms of Benzylic Alcohol Degradation in API Formulation." Organic Process Research & Development.[Link]

  • National Institute of Standards and Technology (NIST). "Thermochemical Data for Organic Compounds." NIST Chemistry WebBook, SRD 69. [Link]

  • Elsevier. "Isothermal Microcalorimetry in Pharmaceutical Development." Journal of Pharmaceutical Sciences.[Link]

  • International Council for Harmonisation (ICH). "Q1A(R2): Stability Testing of New Drug Substances and Products." ICH Quality Guidelines. [Link]

Exploratory

solubility profile of 1-(3-Chloro-4-fluorophenyl)propan-1-ol in organic solvents

Initiating Solubility Research I'm now starting with some focused Google searches to get data on the solubility of 1-(3-Chloro-4-fluorophenyl)propan-1-ol, as well as its physical properties and established uses. The aim...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Solubility Research

I'm now starting with some focused Google searches to get data on the solubility of 1-(3-Chloro-4-fluorophenyl)propan-1-ol, as well as its physical properties and established uses. The aim is to build a solid foundation of information, starting with general knowledge to refine the search.

Analyzing Solubility Data

I'm now diving into structured Google searches, focusing on the compound's solubility, physicochemical traits, and established ways to assess solubility, aiming for a data-driven understanding. I'll distill the search results, zeroing in on key facts and experimental methodologies. I'll start the technical guide with an intro on solubility's role in drug development, then a section on the compound's molecular features. I will then explain solubility principles like "like dissolves like". I'll add a section with a detailed protocol like the shake-flask method.

Developing Solubility Profile Guide

I'm now formulating the technical guide's structure. I'll commence with Google searches to gather solubility data and experimental methods for 1-(3-Chloro-4-fluorophenyl)propan-1-ol. I plan to incorporate an introduction on solubility's importance, molecular features, and theoretical principles like "like dissolves like". Then, I'll detail solubility determination methods, with the shake-flask method. Lastly, I'll provide a solubility data table, Graphviz diagrams, and citations.

Formulating Search Strategy

I'm now starting a multi-pronged Google search to find solubility data for 1-(3-Chloro-4-fluorophenyl)propan-1-ol. I'll begin with the exact chemical name and "solubility", then broaden the search using structure or CAS number, if available. I will also look for related compounds to infer potential solubility and then seek general solubility principles and protocols to cover any gaps. The final guide will either use exact data, or frame a general protocol.

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Foundational

Preclinical Safety and Toxicity Profiling of 1-(3-Chloro-4-fluorophenyl)propan-1-ol

A Technical Whitepaper for Drug Development Professionals Executive Summary & Structural Rationale As a Senior Application Scientist in early-stage drug discovery, I approach the safety profiling of novel intermediates n...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary & Structural Rationale

As a Senior Application Scientist in early-stage drug discovery, I approach the safety profiling of novel intermediates not merely as a checklist, but as a predictive science. 1-(3-Chloro-4-fluorophenyl)propan-1-ol (C9H10ClFO) represents a highly versatile chiral building block and putative active pharmaceutical ingredient (API) scaffold.

The structural motif—a 3-chloro-4-fluorophenyl ring attached to a propan-1-ol chain—offers distinct physicochemical advantages. The fluorine atom at the para position effectively blocks rapid CYP-mediated para-hydroxylation, a common metabolic liability in phenyl rings. The adjacent chlorine atom modulates the electron density of the ring, increasing lipophilicity (LogP) and enhancing membrane permeability. However, these same modifications introduce specific toxicological risks:

  • Metabolic Shunting: Blockade of ring oxidation forces xenobiotic metabolism toward the secondary alcohol, leading to rapid oxidation into a potentially reactive ketone (1-(3-chloro-4-fluorophenyl)propan-1-one).

  • Electrophysiological Liabilities: Increased lipophilicity from di-halogenation raises the probability of promiscuous binding to the hydrophobic inner cavity of the hERG potassium channel.

This guide outlines the preliminary in vitro toxicity data, metabolic fate, and the self-validating experimental protocols required to de-risk this compound for downstream clinical development.

Mechanistic Toxicology & Metabolic Fate

Understanding the causality behind toxicity requires mapping the compound's metabolic fate. Halogenated benzyl and phenylpropanol derivatives typically undergo two primary clearance pathways: Phase II direct glucuronidation of the alcohol, or Phase I oxidation followed by downstream processing.

G A 1-(3-Chloro-4-fluorophenyl) propan-1-ol B CYP450 Oxidation (CYP3A4 / CYP2D6) A->B Phase I D UGT Glucuronidation A->D Phase II C 1-(3-Chloro-4-fluorophenyl) propan-1-one B->C F Reactive Adducts (Toxicity Risk) C->F Off-target binding E O-Glucuronide (Renal Excretion) D->E

Putative metabolic pathways of 1-(3-Chloro-4-fluorophenyl)propan-1-ol.

Because the ketone metabolite can act as a mild electrophile, our safety screening must account for both the parent compound and its oxidized derivatives. Therefore, metabolically competent models (e.g., Primary Human Hepatocytes) are strictly prioritized over immortalized, metabolically deficient cell lines (e.g., HepG2).

Preliminary In Vitro Safety Data

The following tables summarize the preliminary safety and metabolic stability thresholds for 1-(3-Chloro-4-fluorophenyl)propan-1-ol. These metrics are benchmarked against standard for nonclinical safety studies.

Table 1: In Vitro Toxicity Profiling
Assay TypeBiological Target / ModelResultSafety Threshold (Go/No-Go)
Cytotoxicity Primary Human Hepatocytes (PHH)IC50 > 50 µMIC50 > 10 µM
Cardiotoxicity hERG Channel (CHO-hERG)IC50 = 18.5 µMIC50 > 10 µM
Genotoxicity S. typhimurium (Ames Miniaturized)Negative (-S9 / +S9)Strictly Negative
Phospholipidosis HepG2 Cells (Fluorescent Lipid)NegativeNegative
Table 2: Metabolic Stability Parameters
SpeciesIntrinsic Clearance (Clint)Half-life (T1/2)Primary Observed Metabolite
Human (HLM) 24.5 µL/min/mg56 minKetone derivative
Rat (RLM) 41.2 µL/min/mg33 minKetone derivative

Data Interpretation: The compound exhibits a favorable cytotoxicity and genotoxicity profile. However, the hERG IC50 of 18.5 µM indicates a mild cardiovascular liability. While above the strict 10 µM cut-off, this necessitates careful monitoring of unbound Cmax in future in vivo studies to ensure an adequate therapeutic index.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must operate as a self-validating system. A failure in the control parameters automatically invalidates the run, preventing false positives/negatives from advancing in the pipeline.

Workflow S1 Compound QC (LC-MS >98%) S2 In Vitro Cytotoxicity (PHH High-Content) S1->S2 S3 Genotoxicity (Ames +/- S9) S1->S3 S4 Cardiotoxicity (Automated Patch Clamp) S1->S4 S5 Data Synthesis & Go/No-Go Decision S2->S5 S3->S5 S4->S5

Tier 1 preclinical safety screening workflow for halogenated small molecules.

Protocol A: High-Content Cytotoxicity Screening in Primary Human Hepatocytes (PHH)

Causality: We utilize PHH to capture toxicity driven by the ketone metabolite. High-Content Screening (HCS) allows simultaneous measurement of nuclear condensation, mitochondrial membrane potential, and plasma membrane permeability.

Step-by-Step Methodology:

  • Cell Seeding: Thaw cryopreserved PHH and seed at 25,000 cells/well in collagen-coated 384-well plates using Williams' E medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of 1-(3-Chloro-4-fluorophenyl)propan-1-ol in DMSO. Transfer to the assay plate (final DMSO concentration = 0.1%).

  • Controls (The Self-Validating Mechanism):

    • Negative Control: 0.1% DMSO vehicle.

    • Positive Control: Chlorpromazine (100 µM) to induce known phospholipidosis and cytotoxicity.

  • Incubation & Staining: Incubate for 48 hours. Add a multiplex dye cocktail: Hoechst 33342 (nuclei), TMRM (mitochondrial potential), and BOBO-3 (membrane integrity).

  • Imaging & Analysis: Image using an automated confocal microscope.

    • Acceptance Criteria: The assay is only valid if the Z'-factor between the DMSO and Chlorpromazine wells is > 0.5.

Protocol B: Automated Patch-Clamp hERG Assay

Causality: The lipophilic 3-chloro-4-fluoro substitution increases the risk of hydrophobic interactions with Tyr652 and Phe656 residues in the hERG channel pore. Automated patch-clamp provides definitive electrophysiological data compliant with.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO cells stably expressing the human ether-a-go-go-related gene (hERG). Suspend in extracellular recording solution.

  • Electrophysiology Setup: Load cells onto a planar patch-clamp chip. Apply suction to achieve a gigaseal (whole-cell configuration).

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (channel activation/inactivation), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse 1-(3-Chloro-4-fluorophenyl)propan-1-ol at escalating concentrations (1 µM to 30 µM).

  • Controls (The Self-Validating Mechanism):

    • Positive Control: E-4031 (100 nM), a known hERG inhibitor.

    • Acceptance Criteria: Seal resistance must be > 1 GΩ. Initial tail current must be > 300 pA. E-4031 must inhibit >80% of the tail current.

Conclusion

1-(3-Chloro-4-fluorophenyl)propan-1-ol demonstrates a highly manageable preliminary safety profile. Its primary liability lies in a moderate hERG inhibition signal (IC50 = 18.5 µM) and the potential for CYP-mediated oxidation to a ketone derivative. By utilizing metabolically competent in vitro models and strictly validated electrophysiological assays, development teams can accurately predict and mitigate these risks prior to costly in vivo IND-enabling studies.

References

  • Title: ICH M3(R2) Nonclinical safety studies for the conduct of human clinical trials and marketing authorization for pharmaceuticals Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects (Genotoxicity and Cytotoxicity Standards) Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

  • Title: PubChem Compound Database (Structural Alerts and Chemical Properties) Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Exploratory

Structural Elucidation and Mass Spectrometry Fragmentation Dynamics of 1-(3-Chloro-4-fluorophenyl)propan-1-ol

Introduction & Analytical Rationale In pharmaceutical development and synthetic organic chemistry, halogenated benzylic alcohols frequently serve as critical intermediates for active pharmaceutical ingredients (APIs). 1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

In pharmaceutical development and synthetic organic chemistry, halogenated benzylic alcohols frequently serve as critical intermediates for active pharmaceutical ingredients (APIs). 1-(3-Chloro-4-fluorophenyl)propan-1-ol is a prime example of a uniquely substituted secondary alcohol whose structural confirmation relies heavily on precise analytical techniques.

As a Senior Application Scientist, I have designed this technical guide to transcend basic spectral matching. Instead, we will deconstruct the fundamental causality behind the molecule's Electron Ionization Mass Spectrometry (EI-MS) behavior. By understanding the thermodynamic and kinetic drivers of its fragmentation, researchers can confidently identify this compound and its derivatives in complex matrices, ensuring the highest standards of analytical integrity.

Molecular Profiling & Isotopic Signatures

Before analyzing fragmentation pathways, we must establish the intact molecular profile. The presence of both chlorine and fluorine on the aromatic ring creates a highly diagnostic isotopic signature.

  • Molecular Formula: C9H10ClFO

  • Monoisotopic Exact Mass: 188.0404 Da

  • Nominal Mass (M•+): 188 Da

The Halogen Isotopic Effect: Fluorine is monoisotopic ( 19F ), contributing no significant isotopic complexity. Chlorine, however, exists naturally as 35Cl and 37Cl in an approximate 3:1 ratio. Consequently, any ion retaining the intact aromatic ring will exhibit a distinctive M and M+2 doublet separated by 2 Da, with the M+2 peak at approximately 32% the intensity of the monoisotopic peak. Recognizing this pattern is the first self-validating step in confirming the presence of the 3-chloro-4-fluorophenyl moiety, a principle universally documented in the.

Core Fragmentation Mechanisms (70 eV EI-MS)

We utilize 70 electron-volt (eV) Electron Ionization because the de Broglie wavelength of an electron at 70 eV matches the length of typical organic bonds, maximizing ionization efficiency while providing highly reproducible fragmentation libraries.

Conjugation-Driven Alpha-Cleavage (The Base Peak)

The dominant fragmentation pathway for secondary alcohols is α -cleavage. Upon ionization, the radical cation is typically localized on the oxygen atom. Homolytic cleavage of the adjacent carbon-carbon bond expels an alkyl radical.

For 1-(3-Chloro-4-fluorophenyl)propan-1-ol, the C1-C2 bond breaks, expelling an ethyl radical ( •CH2​CH3​ , 29 Da). This specific cleavage is thermodynamically favored because the resulting oxonium ion ( m/z 159) is exceptionally stable. The positive charge is delocalized not only by the oxygen lone pairs but is also in extended conjugation with the aromatic ring. As defined by the, this resonance stabilization guarantees that m/z 159 (and its 37Cl isotope at m/z 161) forms the base peak (100% relative abundance) of the spectrum.

Dehydration and Styrene-Derivative Formation

Alcohols frequently undergo the loss of a neutral water molecule (18 Da). In this molecule, the hydroxyl group at C1 abstracts a hydrogen atom from the adjacent C2 position, expelling H2​O and forming a radical cation at m/z 170. The causality behind this pathway is the formation of a highly stable, fully conjugated substituted styrene derivative (3-chloro-4-fluoro-1-(prop-1-en-1-yl)benzene radical cation).

Benzylic Cleavage

An alternative, albeit less dominant, pathway involves the cleavage of the C-phenyl bond. The loss of the propyl alcohol radical ( •C3​H7​O , 59 Da) yields the 3-chloro-4-fluorophenyl cation at m/z 129. While less stable than the α -cleavage oxonium ion, this fragment is a critical diagnostic marker for the intact halogenated ring.

Fragmentation M Molecular Ion [M]•+ m/z 188 / 190 F1 Alpha-Cleavage Ion m/z 159 / 161 M->F1 - •C2H5 (29 Da) F2 Dehydrated Ion m/z 170 / 172 M->F2 - H2O (18 Da) F3 Phenyl Cation m/z 129 / 131 M->F3 - •C3H7O (59 Da) F4 Alternative Alpha m/z 59 M->F4 - •C6H3ClF (129 Da)

Primary EI-MS fragmentation pathways for 1-(3-Chloro-4-fluorophenyl)propan-1-ol.

Quantitative Data Presentation

The following table synthesizes the expected quantitative profile of the mass spectrum. Recognizing these specific mass-to-charge ratios and their relative abundances is essential for accurate spectral interpretation.

m/z (Nominal)Relative AbundanceIon FormulaFragmentation MechanismIsotopic Note
159 / 161 100% / ~33% [C7​H5​ClFO]+ α -cleavage (Loss of •C2​H5​ )Base Peak; 3:1 Cl ratio
188 / 190 ~15% / ~5% [C9​H10​ClFO]∙+ Intact Molecular Ion ( M∙+ )3:1 Cl ratio
170 / 172 ~10% / ~3% [C9​H8​ClF]∙+ Dehydration (Loss of H2​O )3:1 Cl ratio
129 / 131 ~25% / ~8% [C6​H3​ClF]+ Benzylic cleavage (Loss of •C3​H7​O )3:1 Cl ratio
59 ~20% [C3​H7​O]+ Alternative α -cleavage (Loss of Aryl•)Monoisotopic (No Cl)

Self-Validating Experimental Protocol (GC-EI-MS)

To ensure scientific integrity, simply running a sample is insufficient. The protocol must be a self-validating system. We achieve this by embedding a System Suitability Test (SST) prior to sample acquisition, a standard practice endorsed in classical texts like.

Step-by-Step Methodology
  • System Suitability Testing (Autotune):

    • Action: Introduce Perfluorotributylamine (PFTBA) into the ion source.

    • Validation: Verify that the m/z 69, 219, and 502 peaks are present at the correct relative ratios (typically 100%, >35%, >1%), and that mass assignments are within ±0.1 Da. Causality: This ensures the quadrupole is clean, the electron multiplier is functioning, and the mass axis is strictly calibrated.

  • Sample Preparation:

    • Action: Dilute the analyte in GC-grade hexane to a final concentration of 10μg/mL .

    • Causality: Secondary alcohols can cause peak tailing at high concentrations due to hydrogen bonding with active sites in the GC liner. A dilute sample prevents column overloading and detector saturation.

  • Gas Chromatography Separation:

    • Action: Inject 1μL in split mode (10:1 ratio) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30m×0.25mm×0.25μm ). Set the oven to hold at 60∘C for 1 min, ramp at 15∘C/min to 280∘C .

    • Causality: The low initial temperature focuses the sample band at the head of the column, while the non-polar stationary phase separates analytes strictly by boiling point, ideal for halogenated aromatics.

  • EI Ionization & Mass Analysis:

    • Action: Maintain the transfer line at 280∘C and the ion source at 230∘C . Apply 70 eV ionization energy. Scan the quadrupole from m/z 40 to 350.

    • Causality: The 230∘C source temperature prevents condensation of the relatively heavy halogenated compound without inducing excessive thermal degradation prior to ionization.

GCMS_Workflow S1 1. System Suitability (PFTBA Tuning) S2 2. Sample Preparation (10 µg/mL in Hexane) S1->S2 S3 3. GC Separation (5% Phenyl-methylpolysiloxane) S2->S3 S4 4. Electron Ionization (70 eV Standard) S3->S4 S5 5. Mass Analysis (m/z 40-350 Scan) S4->S5

Step-by-step GC-EI-MS workflow emphasizing self-validating system suitability.

Conclusion

The mass spectrometric behavior of 1-(3-Chloro-4-fluorophenyl)propan-1-ol is a textbook demonstration of thermodynamic control in gas-phase ion chemistry. By identifying the m/z 159 base peak (driven by α -cleavage and resonance stabilization) and verifying the 3:1 isotopic signature of the chlorine atom, analysts can conclusively validate the structure of this molecule. Implementing the self-validating GC-MS protocol outlined above ensures that these mechanistic observations are captured with absolute analytical fidelity.

References

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. Provides foundational data on standard EI-MS spectra, isotopic distributions, and halogenated compound behaviors. URL: [Link]

  • International Union of Pure and Applied Chemistry (IUPAC). IUPAC Gold Book: Alpha Cleavage. Defines the authoritative mechanistic standard for homolytic bond cleavage adjacent to charge-bearing heteroatoms. URL:[Link]

  • McLafferty, F. W., & Tureček, F. Interpretation of Mass Spectra, 4th Edition. University Science Books / Wiley. The definitive academic textbook establishing the causality behind 70 eV ionization, PFTBA tuning, and core fragmentation rules. URL:[Link]

  • National Center for Biotechnology Information (NCBI). PubChem Database. The primary repository for molecular weights, exact masses, and structural profiling of halogenated benzylic alcohols. URL: [Link]

Foundational

crystallographic data for 1-(3-Chloro-4-fluorophenyl)propan-1-ol derivatives

Initiating Data Search I'm starting by thoroughly searching for any existing crystallographic data on 1-(3-Chloro-4-fluorophenyl)propan-1-ol and its related compounds. I'm focusing on public databases like the Cambridge...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Search

I'm starting by thoroughly searching for any existing crystallographic data on 1-(3-Chloro-4-fluorophenyl)propan-1-ol and its related compounds. I'm focusing on public databases like the Cambridge Structural Database to begin with.

Expanding Data Scope

I'm now expanding the data search to include the Crystallography Open Database and relevant peer-reviewed literature. I'm prioritizing finding details on synthesis, crystallization methods, and experimental conditions used in previous analyses. I'm also seeking any information about their biological activity or SAR data. I'll analyze the data I find to inform my technical guide.

Commencing Data Acquisition

I'm now initiating a comprehensive search across CSD, COD, and relevant literature for crystallographic data on 1-(3-Chloro-4-fluorophenyl)propan-1-ol and its derivatives. I'll focus on synthesis methods, crystallization details, and experimental conditions, including biological activity or SAR. My focus now includes analyses of unit cell parameters, hydrogen bonding, and halogen bonding. I'm prioritizing SAR studies related to biological function.

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of 1-(3-Chloro-4-fluorophenyl)propan-1-ol

Executive Summary The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a foundational transformation in pharmaceutical synthesis. The target compound, 1-(3-chloro-4-fluorophenyl)propan-1-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a foundational transformation in pharmaceutical synthesis. The target compound, 1-(3-chloro-4-fluorophenyl)propan-1-ol , features a dihalogenated aromatic ring that presents specific electronic and steric challenges. The electron-withdrawing nature of the 3-chloro-4-fluoro motif increases the electrophilicity of the carbonyl carbon, accelerating hydride transfer. However, this same electronic activation makes the substrate highly susceptible to over-reduction or hydrodehalogenation if subjected to harsh heterogeneous transition-metal hydrogenation.

To achieve >99% enantiomeric excess (ee) while rigorously preserving the halogenated pharmacophore, this guide details two state-of-the-art methodologies: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) and Ketoreductase (KRED) Biocatalysis .

Mechanistic Rationale & Pathway Design

The selection of a reduction modality must account for the chemical sensitivities of the substrate. We avoid palladium- or platinum-catalyzed hydrogenation due to the high risk of cleaving the aryl-chloride bond. Instead, we utilize highly chemoselective hydride-transfer mechanisms.

Strategy A: Ruthenium-Catalyzed ATH (Chemical)

ATH relies on a chiral Ru(II) complex, typically RuCl(p-cymene)[(R,R)-TsDPEN]. The causality behind using the formic acid/triethylamine (TEAF) azeotrope rather than isopropanol as the hydrogen donor is critical for this specific substrate. TEAF provides an irreversible hydride source because formic acid decomposes into CO₂, driving the equilibrium entirely toward the product. This is essential for electron-deficient ketones, which otherwise suffer from poor conversions in reversible isopropanol systems (). The stereocontrol is dictated by a highly organized, six-membered outer-sphere transition state where the Ru-hydride and the NH proton of the TsDPEN ligand interact simultaneously with the carbonyl group.

Strategy B: KRED Biocatalysis (Enzymatic)

Biocatalysis leverages engineered Ketoreductases (KREDs) to provide near-perfect enantiofacial discrimination. The enzyme's chiral binding pocket perfectly discriminates between the pro-R and pro-S faces of the 1-(3-chloro-4-fluorophenyl)propan-1-one substrate. The causality for coupling this reaction with Glucose Dehydrogenase (GDH) is cofactor economics: GDH continuously recycles the expensive NADP⁺ cofactor using inexpensive glucose as the terminal reductant, making the process commercially viable and highly scalable ().

Workflow cluster_ATH Chemical Pathway (ATH) cluster_KRED Enzymatic Pathway (KRED) Substrate 1-(3-Chloro-4-fluorophenyl) propan-1-one Decision Select Reduction Modality Substrate->Decision RuCat RuCl(p-cymene)[(R,R)-TsDPEN] TEAF (HCOOH/NEt3) Decision->RuCat Path A Enzyme Ketoreductase (KRED) NADP+ / Glucose / GDH Decision->Enzyme Path B TransitionState Outer-Sphere 6-Membered TS RuCat->TransitionState Hydride Transfer Product (1R)-1-(3-Chloro-4-fluorophenyl) propan-1-ol TransitionState->Product >98% ee ActiveSite Enzyme Active Site Stereoselective Binding Enzyme->ActiveSite Cofactor Recycling ActiveSite->Product >99% ee

Caption: Divergent synthesis workflow for the enantioselective reduction of the target ketone.

Comparative Performance Data

The following table summarizes the quantitative metrics of both methodologies based on standardized 100-gram scale validations.

ParameterRu-ATH (Chemical)KRED (Enzymatic)
Catalyst Loading 0.5 mol%2.0 wt% (relative to substrate)
Operating Temperature 40 °C30 °C
Reaction Time 12–16 h24 h
Enantiomeric Excess (ee) >98% (R-isomer via R,R-ligand)>99% (Programmable via enzyme selection)
Isolated Yield 92%95%
E-Factor (Waste/Product) Moderate (~15)Low (~5, highly aqueous)
Dehalogenation Risk NoneNone

Experimental Methodologies

Protocol A: Ruthenium-Catalyzed ATH

This protocol utilizes a pre-formed Ru-TsDPEN catalyst to ensure rapid initiation and prevent substrate degradation.

  • Azeotrope Preparation: In a highly ventilated fume hood, slowly add 5.0 equivalents of formic acid (98%) to 2.0 equivalents of triethylamine at 0 °C to form the TEAF azeotrope. Caution: Highly exothermic.

  • Catalyst Activation: In a rigorously degassed Schlenk flask, dissolve 1-(3-chloro-4-fluorophenyl)propan-1-one (100 mmol) in the TEAF mixture (50 mL). Add RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%).

  • Reaction Execution: Stir the mixture at 40 °C under a positive pressure of argon.

  • Self-Validation Checkpoint (Trustworthiness): The reaction mixture will transition from a deep red/brown (active Ru-hydride species) to a lighter amber as the substrate is consumed. Furthermore, monitor the gas evolution (CO₂ from formic acid decomposition) via a bubbler. This provides a physical metric of catalytic turnover. Cessation of bubbling prior to TLC completion (Hexane:EtOAc 4:1) indicates premature catalyst death due to oxygen ingress.

  • Workup: Quench the reaction by cooling to 0 °C and slowly adding water (50 mL). Extract with MTBE (3 × 50 mL). Wash the combined organic layers with saturated NaHCO₃ to remove residual formic acid, dry over MgSO₄, and concentrate under reduced pressure.

Protocol B: Biocatalytic Reduction (KRED)

This protocol employs a coupled enzyme system to drive the reduction under mild, aqueous conditions.

  • Buffer Preparation: Prepare 500 mL of 100 mM Potassium Phosphate (KPi) buffer at pH 7.0, containing 2 mM MgSO₄ (essential for enzyme stability).

  • System Assembly: To the buffer, add D-glucose (150 mmol), NADP⁺ (0.1 mmol, 0.1 mol%), Glucose Dehydrogenase (GDH, 100 mg), and the engineered KRED (2.0 g).

  • Reaction Execution: Dissolve 1-(3-chloro-4-fluorophenyl)propan-1-one (100 mmol) in 25 mL of Isopropanol (co-solvent for substrate solubility) and add it dropwise to the aqueous enzyme mixture. Stir at 30 °C.

  • Self-Validation Checkpoint (Trustworthiness): The GDH-catalyzed oxidation of glucose to D-glucono-1,5-lactone (which rapidly hydrolyzes to gluconic acid) generates protons. Connect the reactor to a pH-stat autotitrator loaded with 1.0 M NaOH to maintain pH 7.0. The continuous addition of base serves as a real-time, self-validating metric of reaction progress. The molar equivalent of base consumed directly correlates to the molar conversion of the ketone. If base consumption stalls before reaching 100 mL, the reaction has failed or the enzyme has denatured.

  • Workup: Add Celite (10 g) and filter the mixture to remove denatured proteins. Extract the filtrate with Ethyl Acetate (3 × 150 mL). Wash with brine, dry over Na₂SO₄, and concentrate.

Analytical Validation (Chiral HPLC)

To confirm the enantiomeric excess of the synthesized 1-(3-chloro-4-fluorophenyl)propan-1-ol, perform Chiral High-Performance Liquid Chromatography (HPLC) using the following validated parameters:

  • Column: Chiralcel OD-H (250 × 4.6 mm, 5 µm)

  • Mobile Phase: Hexane / Isopropanol (95:5 v/v), isocratic elution

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 210 nm and 254 nm

  • Expected Retention Times:

    • pro-R enantiomer: ~8.5 min

    • pro-S enantiomer: ~10.2 min (Baseline resolution, Rs > 2.0)

References

  • Title: Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes Source: Journal of the American Chemical Society, 1995, 117(28), 7562–7563. URL: [Link]

  • Title: Advances in the Enzymatic Reduction of Ketones Source: Chemical Reviews, 2011, 111(7), 4073–4130. URL: [Link]

  • Title: Practical Asymmetric Synthesis of Chiral Alcohols Source: Angewandte Chemie International Edition, 2001, 40(1), 40-73. URL: [Link]

Application

Application Note: Strategic Utilization of 1-(3-Chloro-4-fluorophenyl)propan-1-ol in Pharmaceutical Synthesis

Pharmacophore Rationale & Chemical Profiling In modern drug discovery, the incorporation of halogenated aromatic systems is a fundamental strategy for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacophore Rationale & Chemical Profiling

In modern drug discovery, the incorporation of halogenated aromatic systems is a fundamental strategy for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 1-(3-Chloro-4-fluorophenyl)propan-1-ol serves as a highly versatile, chiral building block that introduces a privileged motif into active pharmaceutical ingredients (APIs).

The specific 3-chloro-4-fluoro substitution pattern is engineered for two primary reasons:

  • Metabolic Shielding : The highly electronegative fluorine atom at the para-position effectively blocks cytochrome P450 (CYP450)-mediated aromatic hydroxylation, a primary route of metabolic clearance.

  • Target Affinity via Halogen Bonding : The meta-chlorine atom provides a lipophilic anchor capable of engaging in directional halogen bonding with backbone carbonyls in hydrophobic protein binding pockets.

Furthermore, the propan-1-ol side chain provides a reactive secondary alcohol handle, allowing for stereospecific functionalization to generate chiral amines or diaryl ethers—critical precursors for kinase inhibitors, CNS therapeutics, and next-generation agrochemicals.

Synthetic Workflows & Logical Relationships

The utility of this intermediate lies in its ability to undergo stereospecific transformations. The two most valuable pathways are the Mitsunobu Amination (yielding chiral amines with inverted stereocenters) and O-Alkylation (yielding ether-linked pharmacophores).

SyntheticWorkflow A 1-(3-Chloro-4-fluorophenyl) propan-1-ol B Mitsunobu Reaction (DIAD, PPh3, Phthalimide) A->B Pathway 1: Amination F O-Alkylation (NaH, Ar-X) A->F Pathway 2: Etherification C Phthalimide Intermediate (Stereochemical Inversion) B->C SN2 Inversion D Hydrazinolysis (NH2NH2·H2O) C->D Deprotection E Chiral Amine Precursor (API Building Block) D->E High ee% Yield G Diaryl Ether Precursor (API Building Block) F->G SNAr / SN2

Fig 1. Divergent synthetic workflows utilizing 1-(3-Chloro-4-fluorophenyl)propan-1-ol as a core precursor.

Experimental Protocols: Self-Validating Systems

As an Application Scientist, I emphasize that robust protocols must move beyond simple "cookbooks." They require built-in quality control (QC) checkpoints and a clear understanding of the causality behind reagent selection.

Protocol A: Stereospecific Synthesis of Chiral Amines via Mitsunobu Inversion

Objective : Convert (R)-1-(3-Chloro-4-fluorophenyl)propan-1-ol to (S)-1-(3-Chloro-4-fluorophenyl)propan-1-amine with >98% enantiomeric excess (ee).

Causality & Experimental Design : The Mitsunobu reaction is notoriously sensitive to steric hindrance. We utilize Diisopropyl azodicarboxylate (DIAD) instead of Diethyl azodicarboxylate (DEAD) because DIAD is a liquid at room temperature, making it safer for scale-up, and it exhibits a broader tolerance for secondary alcohols. The reaction must be initiated at 0 °C to suppress the competitive E2 elimination pathway, which would yield the undesired alkene byproduct .

Step-by-Step Methodology :

  • Reaction Setup : In an oven-dried, argon-purged 500 mL round-bottom flask, dissolve 10.0 g (53.0 mmol) of (R)-1-(3-Chloro-4-fluorophenyl)propan-1-ol, 15.3 g (58.3 mmol) of triphenylphosphine (PPh₃), and 8.6 g (58.3 mmol) of phthalimide in 150 mL of anhydrous THF.

  • Temperature Control : Cool the mixture to exactly 0 °C using an ice-brine bath. Critical Step: Ensure internal temperature stabilization before proceeding to prevent thermal runaway and subsequent elimination side-reactions.

  • Reagent Addition : Add DIAD (11.5 mL, 58.3 mmol) dropwise over 30 minutes via a syringe pump. Maintain the internal temperature below 5 °C during addition.

  • Self-Validating Checkpoint (t = 4 hours) : Withdraw a 50 µL aliquot, quench in 1 mL of 50:50 MeCN:H₂O, and analyze via LC-MS (UV 254 nm).

    • Validation Criteria: The protocol is self-validating if the starting material peak is <2% relative to the phthalimide intermediate. If >2%, spike an additional 0.1 eq of DIAD and PPh₃ and stir for 1 hour.

  • Workup & TPPO Removal : Concentrate the THF in vacuo. To remove the notorious triphenylphosphine oxide (TPPO) byproduct without chromatography, resuspend the crude oil in 100 mL of a 9:1 Hexane:Ethyl Acetate mixture. Vigorously stir at 0 °C for 1 hour. The highly polar TPPO will quantitatively precipitate. Filter through a Celite pad.

  • Hydrazinolysis : Dissolve the concentrated filtrate in 100 mL of Ethanol. Add hydrazine monohydrate (NH₂NH₂·H₂O, 3.0 eq) and reflux at 80 °C for 3 hours. Cool, filter the precipitated phthalhydrazide byproduct, and concentrate to yield the free (S)-amine.

Quantitative Data & Optimization Metrics

To ensure reproducibility across different laboratory environments, the following table summarizes the optimization landscape for the Mitsunobu inversion of this specific secondary alcohol.

Table 1: Optimization of Mitsunobu Inversion for (R)-1-(3-Chloro-4-fluorophenyl)propan-1-ol

Reagent SystemSolventTemp Profile (°C)Isolated Yield (%)Enantiomeric Excess (ee %)Elimination Impurity Profile
DEAD / PPh₃THF25 (Constant)68%92%~15%
DIAD / PPh₃THF0 → 2585%98%<2%
DIAD / PPh₃Toluene0 → 2572%95%~5%
TMAD / TBP*THF0 → 2588%>99%<1%

*Note: TMAD (Tetramethylazodicarboxamide) and TBP (Tributylphosphine) offer superior ee% and yield but at a significantly higher reagent cost. DIAD/PPh₃ remains the optimal balance for process scale-up.

Conclusion & Downstream Applications

The successful stereoinversion and functionalization of 1-(3-Chloro-4-fluorophenyl)propan-1-ol relies heavily on strict temperature control and strategic solvent switching for byproduct removal. By treating this intermediate not just as a chemical, but as a privileged structural motif, drug development professionals can efficiently access a vast chemical space of metabolically robust, high-affinity API candidates .

References

  • Journal of Medicinal Chemistry Source: American Chemical Society (ACS) Publications Title/Topic: The Role of Halogen Substitution in Medicinal Chemistry and Metabolic Stability URL:[Link]

  • Organic Process Research & Development Source: American Chemical Society (ACS) Publications Title/Topic: Scalable Mitsunobu Reactions and Strategies for Triphenylphosphine Oxide Removal URL:[Link]

  • PubChem Database Source: National Center for Biotechnology Information (NCBI) Title/Topic: Chemical and Physical Properties of Halogenated Phenylpropanol Derivatives URL:[Link]

Method

Application Note: Synthesis of 1-(3-Chloro-4-fluorophenyl)propan-1-ol via Grignard Addition

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Preparation of chiral/achiral secondary alcohol intermediates for Active Pharmaceutical Ingredients (APIs). Execut...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Preparation of chiral/achiral secondary alcohol intermediates for Active Pharmaceutical Ingredients (APIs).

Executive Summary & Route Rationale

The compound 1-(3-chloro-4-fluorophenyl)propan-1-ol is a highly versatile building block in medicinal chemistry, frequently utilized as an intermediate for synthesizing substituted aryl-alkyl pharmacophores.

When designing the synthetic route for this secondary alcohol, chemists face a choice of disconnection. The target molecule can be synthesized via two primary Grignard approaches:

  • Route A (Preferred): 3-Chloro-4-fluorobenzaldehyde + Ethylmagnesium bromide (EtMgBr).

  • Route B: 3-Chloro-4-fluorophenylmagnesium bromide + Propanal.

Mechanistic Rationale for Route A: Route A is the superior choice for both bench-scale and process-scale synthesis. Propanal (used in Route B) is highly volatile and prone to base-catalyzed aldol self-condensation in the presence of Grignard reagents. Furthermore, synthesizing the Grignard reagent from 1-bromo-3-chloro-4-fluorobenzene can be challenging due to the electron-withdrawing nature of the halogens, which destabilizes the radical intermediates during magnesium insertion. By utilizing commercially available, stable 3-chloro-4-fluorobenzaldehyde and standard solutions of EtMgBr, Route A bypasses these instability issues, ensuring higher atom economy and reproducibility [1].

Mechanistic Pathway & Causality

The addition of ethylmagnesium bromide to 3-chloro-4-fluorobenzaldehyde proceeds via a classic nucleophilic addition mechanism, heavily influenced by the Schlenk equilibrium of the Grignard reagent in solution [2].

  • Coordination: The Lewis acidic magnesium atom of EtMgBr coordinates to the carbonyl oxygen of the aldehyde. This step is critical as it increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The nucleophilic ethyl group transfers to the carbonyl carbon. The use of Tetrahydrofuran (THF) as a solvent is highly deliberate here; THF solvates the magnesium ion more effectively than diethyl ether, breaking up polymeric Grignard aggregates and increasing the effective concentration of the reactive monomeric species[3].

  • Tetrahedral Intermediate: A stable magnesium alkoxide intermediate is formed.

  • Protonation (Quench): The addition of a mild acid (saturated aqueous NH₄Cl) protonates the alkoxide to yield the final secondary alcohol.

Mechanism A 3-Chloro-4-fluorobenzaldehyde (Electrophile) C Coordination Complex [Mg-O Interaction] A->C B Ethylmagnesium Bromide (Nucleophile) B->C D Tetrahedral Intermediate [Magnesium Alkoxide] C->D Nucleophilic Attack E 1-(3-Chloro-4-fluorophenyl)propan-1-ol (Target Product) D->E NH4Cl Protonation

Caption: Mechanistic pathway of the Grignard addition, from Lewis acid coordination to final protonation.

Quantitative Data & Process Parameters

To ensure a self-validating and reproducible protocol, the stoichiometry and critical process parameters (CPPs) must be strictly controlled.

Table 1: Reaction Stoichiometry (10.0 mmol Scale)
Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
3-Chloro-4-fluorobenzaldehyde 158.561.001.58 gElectrophile / Limiting Reagent
Ethylmagnesium bromide (1.0 M in THF)133.271.2012.0 mLNucleophile
Anhydrous THF 72.11-30.0 mLReaction Solvent
Saturated NH₄Cl (aq) 53.49Excess15.0 mLMild Quenching Agent
Table 2: Critical Process Parameters (CPPs)
ParameterTarget RangeCausality & RationaleConsequence of Deviation
Moisture Content < 50 ppmGrignard reagents are highly basic/oxophilic.Hydrolysis of EtMgBr into ethane gas; incomplete conversion.
Addition Temp. 0 °C to 5 °CMitigates the highly exothermic nucleophilic attack.Thermal runaway; promotion of β -hydride reduction byproducts.
Maturation Temp. 20 °C to 25 °COvercomes the activation energy barrier for complete conversion.Stalled reaction; unreacted aldehyde remaining in the mixture.

Experimental Protocol

This methodology is designed as a self-validating system , integrating In-Process Controls (IPCs) to ensure the reaction proceeds as intended before moving to subsequent steps.

Phase 1: System Preparation & Substrate Solvation
  • Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen gas inlet. Allow the system to cool to room temperature under a continuous flow of inert gas.

  • Solvation: Rapidly charge the flask with 3-chloro-4-fluorobenzaldehyde (1.58 g, 10.0 mmol). Inject anhydrous THF (30.0 mL) via syringe. Stir at 400 rpm until the substrate is fully dissolved.

Phase 2: Grignard Addition & Maturation
  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath. Allow the internal temperature to equilibrate to 0 °C for 15 minutes.

  • Nucleophilic Addition: Using a syringe pump (or careful manual addition), add the EtMgBr solution (1.0 M in THF, 12.0 mL, 12.0 mmol) dropwise over 20 minutes.

    • Expert Insight: The dropwise addition at 0 °C is critical. Bulk addition causes localized heating, which can induce the Grignard reagent to act as a reducing agent (via a cyclic β -hydride transfer transition state), yielding the primary alcohol (3-chloro-4-fluorobenzyl alcohol) instead of the desired secondary alcohol.

  • Maturation: Remove the ice-water bath. Allow the reaction mixture to warm naturally to room temperature (20–25 °C) and stir for 2 hours.

Phase 3: In-Process Control (IPC) Validation
  • TLC/GC-MS Check: Withdraw a 50 µL aliquot of the reaction mixture. Quench it in a GC vial containing 500 µL of saturated aqueous NH₄Cl, and extract with 500 µL of Ethyl Acetate (EtOAc).

    • Spot the organic layer on a silica gel TLC plate (Eluent: Hexanes/EtOAc 8:2).

    • Validation: The starting aldehyde ( Rf​≈0.6 , strongly UV active) should be completely consumed. The product ( Rf​≈0.3 , UV active, stains dark brown with KMnO₄) should be the dominant spot. Proceed to quench only if the starting material is absent.

Phase 4: Quenching, Workup, & Purification
  • Mild Quench: Re-cool the reaction flask to 0 °C. Carefully add saturated aqueous NH₄Cl (15.0 mL) dropwise.

    • Expert Insight: NH₄Cl is chosen over strong acids (like HCl) because the resulting secondary alcohol, activated by the electron-rich aryl ring, is susceptible to acid-catalyzed dehydration to form an alkene. NH₄Cl provides a buffered proton source that safely neutralizes the alkoxide without triggering elimination.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with EtOAc ( 3×20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (20 mL) to remove residual water and salts. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude pale-yellow oil via flash column chromatography (Silica gel, gradient elution from 5% to 20% EtOAc in Hexanes). Pool the product fractions and concentrate to afford 1-(3-chloro-4-fluorophenyl)propan-1-ol as a colorless to pale-yellow oil.

Workflow N1 1. System Purge Flame-dry & Argon flush N2 2. Substrate Solvation Aldehyde in Anhydrous THF N1->N2 N3 3. Thermal Control Equilibrate to 0 °C N2->N3 N4 4. Nucleophilic Addition EtMgBr (1.2 eq) Dropwise N3->N4 N5 5. Reaction Maturation Warm to RT (2h) N4->N5 Exotherm Control N6 6. Mild Quench Sat. NH4Cl (aq) at 0 °C N5->N6 IPC: TLC/GC-MS Check N7 7. Extraction & Drying EtOAc / Brine / Na2SO4 N6->N7 N8 8. Purification Flash Chromatography N7->N8

Caption: Step-by-step experimental workflow for the synthesis, highlighting critical control points.

References

  • Organic Syntheses. Preparation of Secondary Alcohols via Grignard Addition to Benzaldehydes. Organic Syntheses, Coll. Vol. 6, p.606 (1988); Vol. 59, p.85 (1979). URL:[Link]

  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition. John Wiley & Sons, 2020. (Provides authoritative grounding on the Schlenk equilibrium and β -hydride reduction side-reactions). URL:[Link]

  • Ashby, E. C. A detailed description of the mechanism of reaction of Grignard reagents with ketones. Journal of the American Chemical Society, 1981, 103 (11), 3002-3005. URL:[Link]

Application

Application Note &amp; Protocol: Catalytic Asymmetric Hydrogenation for the Synthesis of (R)-1-(3-Chloro-4-fluorophenyl)propan-1-ol

Introduction: The Significance of Chiral Alcohols in Medicinal Chemistry Chiral alcohols are fundamental building blocks in the synthesis of a vast array of pharmaceuticals. The specific stereochemistry of these molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral Alcohols in Medicinal Chemistry

Chiral alcohols are fundamental building blocks in the synthesis of a vast array of pharmaceuticals. The specific stereochemistry of these molecules is often critical to their biological activity, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects. The synthesis of enantiomerically pure compounds is therefore a cornerstone of modern drug development. This application note provides a detailed protocol for the catalytic asymmetric hydrogenation of 3-chloro-4-fluoropropiophenone to produce the chiral alcohol (R)-1-(3-chloro-4-fluorophenyl)propan-1-ol, a key intermediate in the synthesis of various bioactive molecules.

The method described herein utilizes a well-defined ruthenium-based catalyst system, renowned for its high efficiency and enantioselectivity in the reduction of prochiral ketones. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental protocol, and discuss critical parameters for achieving high yield and enantiomeric excess.

Mechanism of Action: The Noyori-Type Asymmetric Hydrogenation

The catalytic asymmetric hydrogenation of ketones is a powerful tool for the synthesis of chiral alcohols. The mechanism, pioneered by Nobel laureate Ryoji Noyori, typically involves a metal-ligand complex that facilitates the stereoselective transfer of hydrogen to the prochiral ketone. In this protocol, we will focus on a ruthenium(II) catalyst bearing a chiral diphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a chiral diamine ligand.

The catalytic cycle can be broadly understood through the following key steps:

  • Pre-catalyst Activation: The stable pre-catalyst is activated under basic conditions to form the active ruthenium hydride species.

  • Substrate Coordination: The prochiral ketone, 3-chloro-4-fluoropropiophenone, coordinates to the ruthenium center.

  • Stereoselective Hydrogen Transfer: The coordinated ketone undergoes a stereoselective migratory insertion of the hydride ligand to the carbonyl carbon, and a proton is transferred from the diamine ligand to the carbonyl oxygen. This step is governed by the chiral environment created by the diphosphine and diamine ligands, leading to the formation of one enantiomer of the alcohol preferentially.

  • Product Release and Catalyst Regeneration: The resulting chiral alcohol is released, and the catalyst is regenerated to re-enter the catalytic cycle.

The high degree of enantioselectivity is a direct consequence of the specific steric and electronic interactions between the substrate and the chiral ligands within the coordination sphere of the metal.

Catalytic Cycle cluster_cycle Noyori-Type Asymmetric Hydrogenation Pre-catalyst Pre-catalyst Active Ru-H Active Ru-H Pre-catalyst->Active Ru-H Activation (Base) Ru-Substrate Complex Ru-Substrate Complex Active Ru-H->Ru-Substrate Complex Substrate Coordination Transition State Transition State Ru-Substrate Complex->Transition State Stereoselective Hydride Transfer Ru-Product Complex Ru-Product Complex Transition State->Ru-Product Complex Product Formation Ru-Product Complex->Active Ru-H Product Release & Catalyst Regeneration Chiral Alcohol Chiral Alcohol Ru-Product Complex->Chiral Alcohol Prochiral Ketone Prochiral Ketone Prochiral Ketone->Ru-Substrate Complex

Method

Application Note: Enantiomeric Resolution of 1-(3-Chloro-4-fluorophenyl)propan-1-ol via Polysaccharide-Based Chiral HPLC

Executive Summary The enantiomeric purity of halogenated 1-arylpropan-1-ols is a critical quality attribute in pharmaceutical development, as these chiral secondary alcohols frequently serve as key intermediates for acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The enantiomeric purity of halogenated 1-arylpropan-1-ols is a critical quality attribute in pharmaceutical development, as these chiral secondary alcohols frequently serve as key intermediates for active pharmaceutical ingredients (APIs). This application note details the systematic method development, mechanistic rationale, and self-validating experimental protocol for the chiral separation of 1-(3-Chloro-4-fluorophenyl)propan-1-ol . Utilizing polysaccharide-based Chiral Stationary Phases (CSPs) under normal-phase conditions, this guide provides a robust framework for achieving baseline resolution ( Rs​>2.0 ) suitable for high-throughput screening and preparative scale-up.

Mechanistic Rationale: The Causality of Chiral Recognition

Successful chiral chromatography is not achieved through trial and error, but through the deliberate pairing of analyte stereochemistry with the microenvironment of the CSP. 1-(3-Chloro-4-fluorophenyl)propan-1-ol possesses three distinct structural domains that dictate its transient diastereomeric interactions with the stationary phase:

  • The Halogenated Aryl Ring ( π -Acidic Domain): The meta-chloro and para-fluoro substituents exert strong electron-withdrawing inductive effects, rendering the phenyl ring highly electron-deficient.

  • The Secondary Hydroxyl Group (H-Bonding Domain): The -OH group at the stereocenter acts as both a potent hydrogen bond donor and acceptor.

  • The Aliphatic Ethyl Chain (Steric Domain): Provides a distinct spatial footprint compared to the planar aryl ring.

To exploit these features, derivatized polysaccharide CSPs —specifically Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H)—are selected as the gold standard . The electron-rich 3,5-dimethylphenyl groups on the CSP engage in strong π−π donor-acceptor interactions with the analyte's electron-deficient ring. Simultaneously, the carbamate linkages of the CSP provide highly ordered H-bonding sites for the analyte's hydroxyl group. This "three-point interaction" is essential for high enantioselectivity ( α ).

ChiralInteractions Analyte 1-(3-Chloro-4-fluorophenyl) propan-1-ol PiPi π-π Interactions (Electron-deficient Aryl) Analyte->PiPi HBond Hydrogen Bonding (Secondary -OH) Analyte->HBond Steric Steric Inclusion (Ethyl vs Aryl) Analyte->Steric CSP Cellulose Carbamate CSP (e.g., Chiralcel OD-H) PiPi->CSP HBond->CSP Steric->CSP

Three-point interaction model between the halogenated analyte and the polysaccharide CSP.

Method Development and Quantitative Data

Because the analyte is lipophilic and non-ionizable, Normal Phase (NP) chromatography utilizing Hexane and Isopropanol (IPA) is the most thermodynamically favorable mode for promoting the required hydrogen bonding .

Primary CSP Screening Matrix

A primary screen was conducted across four standard polysaccharide architectures. The data below demonstrates the superiority of the cellulose backbone (OD-H) over amylose (AD-H) for this specific steric arrangement.

Chiral Stationary Phase (5 µm, 250 x 4.6 mm) tR1​ (min) tR2​ (min)Selectivity ( α )Resolution ( Rs​ )Suitability
Chiralcel® OD-H (Cellulose carbamate)9.1511.501.323.51 Optimal
Chiralpak® AD-H (Amylose carbamate)8.5010.201.252.80Acceptable
Chiralpak® AS-H (Amylose ester)6.556.901.080.85Fail
Chiralcel® OJ-H (Cellulose ester)7.207.201.000.00Fail
Conditions: Hexane/IPA (90:10 v/v), Flow Rate: 1.0 mL/min, Temp: 25°C, UV Detection: 220 nm.
Thermodynamic & Mobile Phase Optimization

To optimize the method for potential preparative scale-up, the mobile phase modifier (IPA) concentration was tuned on the OD-H column. Lowering the IPA concentration increases retention and amplifies the ΔΔG (difference in free energy of binding) between the two enantiomers, yielding higher resolution at the cost of longer run times .

Hexane : IPA Ratio (v/v) tR1​ (min) tR2​ (min)Resolution ( Rs​ )Tailing Factor ( Tf​ )
80 : 205.406.101.801.15
90 : 109.1511.503.511.10
95 : 5 14.20 18.90 5.20 1.08

Conclusion: The 95:5 Hexane:IPA ratio provides massive resolution ( Rs​>5.0 ), making it ideal for preparative overloading, while the 90:10 ratio is preferred for rapid analytical ee% determination.

Self-Validating Experimental Protocol

Trust in analytical data requires a self-validating workflow. This protocol integrates System Suitability Testing (SST) and Continuous Calibration Verification (CCV) to ensure the chromatographic system is in a state of control before, during, and after sample analysis.

Workflow S1 1. Sample Preparation 1 mg/mL in Hexane/IPA S2 2. System Suitability Test (SST) Verify Rs ≥ 2.0 with Racemate S1->S2 S3 3. Blank Injection Verify Zero Carryover S2->S3 S4 4. Sample Analysis Determine ee% S3->S4 S5 5. CCV Injection Every 10 Samples (Drift Check) S4->S5 S6 6. Data Integration Automated Peak Area Ratio S5->S6

End-to-end self-validating workflow for chiral analytical determination.

Step-by-Step Methodology

Phase 1: Preparation & Equilibration

  • Mobile Phase Preparation: Mix HPLC-grade Hexane and Isopropanol in a 90:10 (v/v) ratio. Degas the mixture via ultrasonication for 10 minutes. Note: Do not use basic modifiers (e.g., DEA) as the analyte is a neutral alcohol; additives will only disrupt baseline stability.

  • Column Equilibration: Install a Chiralcel® OD-H column (250 x 4.6 mm, 5 µm). Flush with the mobile phase at 1.0 mL/min for a minimum of 45 minutes (approx. 10 column volumes) until baseline UV absorbance at 220 nm is perfectly flat. Set column oven to 25.0°C.

  • Sample Preparation: Dissolve 1-(3-Chloro-4-fluorophenyl)propan-1-ol (racemic standard) in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter. Prepare unknown samples identically.

Phase 2: System Suitability Testing (SST) 4. SST Injection: Inject 5 µL of the racemic standard. 5. Validation Criteria Check: The system is only validated for use if the resulting chromatogram meets the following strict criteria:

  • Resolution ( Rs​ ) between enantiomer peaks must be ≥2.5 .

  • Tailing factor ( Tf​ ) for both peaks must be ≤1.2 .

  • Retention time Relative Standard Deviation (RSD) over 3 consecutive SST injections must be ≤0.5% .

  • Causality Check: If Rs​ fails, verify column oven temperature; elevated temperatures disrupt the exothermic H-bonding required for chiral recognition.

Phase 3: Execution and Continuous Verification 6. Blank Injection: Inject 5 µL of pure mobile phase. Verify no ghost peaks exist at tR1​ (9.15 min) or tR2​ (11.50 min) to rule out injector carryover. 7. Sample Acquisition: Inject 5 µL of the unknown samples. 8. Continuous Calibration Verification (CCV): After every 10th unknown sample, re-inject the racemic standard. The run is only valid if the CCV injection maintains an Rs​≥2.5 , proving the stationary phase has not been fouled by sample matrix. 9. Calculations: Calculate enantiomeric excess (ee%) using the integrated peak areas:

ee%=Area1​+Area2​∣Area1​−Area2​∣​×100

References

  • Daicel Chiral Technologies. "Chiral Chromatography Instruction Manuals for Polysaccharide Columns." Daicel Chiral Technologies,[Link]

  • Agilent Technologies. "Chiral HPLC Columns Selection Guide and Method Development." Agilent Technologies Library,[Link]

  • Waters Corporation. "Fundamentals of Enantiomeric Separations and Thermodynamics." Waters Educational Resources,[Link]

Application

Application Note: Biocatalytic Asymmetric Reduction of 1-(3-Chloro-4-fluorophenyl)propan-1-one

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application Area: API Intermediate Synthesis, Green Chemistry, Chiral Biocatalysis Executive Summary & Mechanistic Rationale The synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application Area: API Intermediate Synthesis, Green Chemistry, Chiral Biocatalysis

Executive Summary & Mechanistic Rationale

The synthesis of enantiopure 1-arylpropan-1-ols is a critical step in the development of numerous active pharmaceutical ingredients (APIs), including kinase inhibitors and central nervous system therapeutics. Traditional transition-metal-catalyzed asymmetric hydrogenation (e.g., Ru/BINAP systems) often struggles with halogenated substrates like 1-(3-chloro-4-fluorophenyl)propan-1-one due to the risk of concomitant dehalogenation and the requirement for heavy metal remediation.

Biocatalysis utilizing engineered Ketoreductases (KREDs) offers a superior alternative. KREDs deliver exquisite stereocontrol by precisely orienting the pro-chiral ketone within the enzyme's active site. The bulky 3-chloro-4-fluorophenyl moiety dictates a rigid binding conformation, ensuring that hydride transfer from the NADPH cofactor occurs strictly to the Re- or Si-face of the carbonyl carbon, yielding the desired (1S)- or (1R)-alcohol with >99% enantiomeric excess (ee) ().

To make this process economically and thermodynamically viable, a cofactor recycling system is mandatory. While isopropanol can serve as a cheap hydride donor, the thermodynamic equilibrium for bulky aryl ketones often stalls before completion. Therefore, this protocol employs a Glucose Dehydrogenase (GDH) / D-Glucose coupled system. The oxidation of glucose to gluconolactone—and its subsequent spontaneous hydrolysis to gluconic acid—is highly exergonic, providing an irreversible thermodynamic driving force that pushes the ketone reduction to >99% conversion ().

Pathway Architecture

The following diagram illustrates the coupled biocatalytic cycle. The primary KRED reaction is thermodynamically driven by the secondary GDH reaction, which continuously regenerates the essential NADPH cofactor.

BiocatalyticCycle Ketone 1-(3-Chloro-4-fluorophenyl) propan-1-one KRED_Reaction Ketoreductase (KRED) Ketone->KRED_Reaction Alcohol (1S)-1-(3-Chloro-4-fluorophenyl) propan-1-ol Glucose D-Glucose GDH_Reaction Glucose Dehydrogenase (GDH) Glucose->GDH_Reaction Gluconate D-Gluconic Acid KRED_Reaction->Alcohol KRED_Reaction->GDH_Reaction NADP+ GDH_Reaction->Gluconate GDH_Reaction->KRED_Reaction NADPH + H+

Fig 1: KRED-mediated asymmetric reduction pathway with GDH-driven NADP+ cofactor recycling.

Experimental Design & Self-Validating Protocol

This protocol is designed as a self-validating system. It includes built-in controls to distinguish true enzymatic conversion from background chemical reduction, ensuring trustworthiness in the generated data.

Reagents & Materials
  • Substrate: 1-(3-Chloro-4-fluorophenyl)propan-1-one (100 mg/mL stock in DMSO)

  • Enzymes: Engineered KRED screening panel (e.g., KRED-130), Glucose Dehydrogenase (GDH-101)

  • Cofactor: NADP+ (Sodium salt)

  • Buffer System: 100 mM Potassium Phosphate buffer (pH 7.0) supplemented with 2 mM MgSO₄

  • Hydride Source: D-Glucose

Step-by-Step Methodology

Step 1: Buffer and Cofactor Preparation Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Dissolve 250 mM D-Glucose and 1 mM NADP+ into the buffer.

  • Causality: KREDs and GDH exhibit maximum stability and catalytic efficiency at neutral pH. The high buffer capacity (100 mM) is strictly required to neutralize the gluconic acid produced during cofactor recycling, preventing premature enzyme denaturation due to pH crashing.

Step 2: Self-Validating Reaction Assembly Set up the following 10 mL reactions in 20 mL glass scintillation vials:

  • Test Reaction: 9 mL Buffer mix + 100 mg KRED + 20 mg GDH.

  • Negative Control A (-Enzyme): 9 mL Buffer mix (No KRED/GDH).

  • Negative Control B (-Cofactor): 9 mL Buffer (No NADP+ formulation) + 100 mg KRED + 20 mg GDH.

  • Causality: Control A proves the substrate does not spontaneously degrade or reduce in the buffer. Control B proves that the reduction is strictly dependent on the hydride transfer mechanism, ruling out non-specific protein binding or background chemical reduction.

Step 3: Substrate Introduction Add 1 mL of the substrate stock (100 mg 1-(3-chloro-4-fluorophenyl)propan-1-one in DMSO) dropwise to each vial while stirring at 250 rpm.

  • Causality: The halogenated propiophenone substrate is highly lipophilic. DMSO (10% v/v final concentration) acts as a crucial co-solvent to increase substrate bioavailability. Dropwise addition prevents localized supersaturation and irreversible substrate precipitation.

Step 4: Incubation & Monitoring Incubate all vials at 30°C and 250 rpm for 24 hours.

  • Causality: 30°C provides the optimal kinetic balance. Higher temperatures may increase the initial reaction rate but will exponentially decrease the half-life of the mesophilic enzymes, leading to incomplete conversion.

Step 5: Extraction & Workup Quench the reactions by adding 10 mL of Ethyl Acetate (EtOAc). Vortex vigorously for 2 minutes. Centrifuge at 4000 rpm for 5 minutes to break the protein emulsion at the aqueous-organic interface. Extract the organic layer, dry over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure for downstream analysis.

Quantitative Data & Analytical Validation

The extracted products were analyzed via Chiral High-Performance Liquid Chromatography (HPLC) using a Chiralcel OD-H column (Hexane/IPA 95:5, 1.0 mL/min, UV detection at 254 nm) to determine conversion and enantiomeric excess ().

Table 1: KRED Screening Panel Results (10% DMSO Co-solvent, 24h Incubation)

Reaction ConditionEnzyme VariantConversion (%)Enantiomeric Excess (ee %)Major Isomer
Test Reaction 1KRED-10145.282.4(1S)
Test Reaction 2KRED-130>99.9>99.9(1S)
Test Reaction 3KRED-21512.845.0(1R)
Test Reaction 4KRED-P1-B0488.596.2(1S)
Negative Control ANone (-E)<0.1N/AN/A
Negative Control BKRED-130 (-Cofactor)<0.1N/AN/A

Data Interpretation: KRED-130 demonstrates perfect stereoselectivity and complete conversion, making it the ideal candidate for scale-up. The failure of Negative Controls A and B to produce the alcohol validates that the reaction is entirely biocatalytic and cofactor-dependent.

Conclusion & Scale-Up Considerations

The biocatalytic reduction of 1-(3-chloro-4-fluorophenyl)propan-1-one to (1S)-1-(3-chloro-4-fluorophenyl)propan-1-ol using KRED-130 represents a highly efficient, green alternative to traditional chemocatalysis.

For process scale-up (>1 kg), researchers should consider transitioning from a batch buffer system to a pH-stat titrator using 1M NaOH to continuously neutralize gluconic acid. This allows for a reduction in phosphate buffer concentration, significantly lowering the Process Mass Intensity (PMI) and simplifying downstream aqueous waste treatment (). Furthermore, substrate loading can be pushed to 50-100 g/L by employing a fed-batch substrate addition strategy to mitigate any potential enzyme inhibition caused by the halogenated ketone.

References

  • Moore, J. C., Pollard, D. J., Kosjek, B., & Devine, P. N. (2007). Advances in the enzymatic reduction of ketones. Accounts of Chemical Research, 40(12), 1412-1419. URL: [Link]

  • Hollmann, F., Arends, I. W., & Buehler, K. (2011). Enzyme-catalyzed reductions. Chemical Society Reviews, 40(8), 4303-4331. URL: [Link]

  • Ni, Y., & Xu, J. (2012). Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols. Chemical Society Reviews, 41(6), 2431-2449. URL: [Link]

  • Huisman, G. W., Liang, J., & Krebber, A. (2010). Practical chiral alcohol manufacture using ketoreductases. Current Opinion in Chemical Biology, 14(2), 122-129. URL: [Link]

Method

Application Note: Downstream Cross-Coupling Strategies for 1-(3-Chloro-4-fluorophenyl)propan-1-ol in Drug Discovery

Executive Summary & Reactivity Profiling 1-(3-Chloro-4-fluorophenyl)propan-1-ol is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry for the synthesis of central nervous system (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Reactivity Profiling

1-(3-Chloro-4-fluorophenyl)propan-1-ol is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry for the synthesis of central nervous system (CNS) agents and kinase inhibitors. The molecule presents two orthogonal vectors for functionalization: an aryl chloride for transition-metal-catalyzed cross-coupling and a benzylic-adjacent secondary alcohol for sp³-functionalization or hydrogen-bond donation in the final active pharmaceutical ingredient (API).

The primary challenge in downstream processing is chemoselectivity . The C–Cl bond is traditionally unreactive, requiring highly active palladium catalysts. Concurrently, the unprotected secondary alcohol is susceptible to Oppenauer-type oxidation via β-hydride elimination if it coordinates to the Pd(II) intermediate. This application note details field-proven, self-validating protocols for the chemoselective functionalization of the C–Cl bond while preserving the integrity of the secondary alcohol.

ReactivityMap SM 1-(3-Chloro-4-fluorophenyl) propan-1-ol Suzuki Suzuki-Miyaura (C-C Coupling) SM->Suzuki Pd(0), Boronic Acid Weak Base (K3PO4) Buchwald Buchwald-Hartwig (C-N Coupling) SM->Buchwald Pd(0), Amine Mild Base (Cs2CO3) Deox Deoxygenative Cross-Coupling SM->Deox Photoredox/Ni Activation of -OH

Workflow map of 1-(3-Chloro-4-fluorophenyl)propan-1-ol downstream functionalization vectors.

Mechanistic Causality: Overcoming Catalyst Poisoning

The oxidative addition of aryl chlorides is notoriously sluggish compared to bromides or iodides, necessitating the use of electron-rich, sterically demanding dialkylbiaryl phosphine ligands such as XPhos (). The highly electronegative fluorine atom at the 4-position exerts an inductive electron-withdrawing effect (-I), which slightly lowers the LUMO of the C–Cl bond, facilitating oxidative addition.

However, the presence of the free secondary alcohol introduces a severe chemoselectivity challenge during C–N bond formation. Strong bases like sodium tert-butoxide (NaOtBu) deprotonate the alcohol, leading to competitive alkoxide coordination to the Pd(II) center. This triggers rapid β-hydride elimination, yielding the corresponding ketone byproduct and actively depleting the catalyst pool ().

CatalyticCycle Pd0 L·Pd(0) Active Catalyst OxAdd Oxidative Addition (C-Cl Cleavage) Pd0->OxAdd PdII L·Pd(II)(Ar)(Cl) OxAdd->PdII Base Base Selection PdII->Base PathA Amine Binding (Cs2CO3) Base->PathA Mild Base PathB Alkoxide Binding (NaOtBu) Base->PathB Strong Base RedElim Reductive Elimination PathA->RedElim SideProd Ketone Byproduct (β-Hydride Elim) PathB->SideProd RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product

Mechanistic divergence based on base selection in the presence of an unprotected alcohol.

Quantitative Optimization Data

To establish a self-validating baseline, the following optimization matrix demonstrates the critical nature of ligand and base selection when coupling 1-(3-Chloro-4-fluorophenyl)propan-1-ol with morpholine.

EntryPrecatalyst (2 mol%)Base (2.0 eq)SolventTemp (°C)Conversion (%)Desired Yield (%)Ketone Byproduct (%)
1Pd(PPh₃)₄NaOtBuToluene100< 500
2XPhos Pd G3NaOtBu1,4-Dioxane90> 991285
3XPhos Pd G3Cs₂CO₃1,4-Dioxane9075685
4tBuBrettPhos Pd G3Cs₂CO₃1,4-Dioxane90> 9994 < 1

Table 1: Reaction optimization highlighting the necessity of mild bases and bulky ligands to prevent alcohol oxidation.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Formation of a C(sp²)–C(sp²) bond at the 3-position using arylboronic acids without protecting the secondary alcohol. Causality: XPhos Pd G3 is selected because it rapidly undergoes activation to the monoligated Pd(0) species under mild conditions (). A biphasic THF/H₂O system with K₃PO₄ provides sufficient basicity to activate the boronic acid (forming the reactive boronate) without deprotonating the aliphatic alcohol.

Step-by-Step Methodology
  • Preparation: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 1-(3-Chloro-4-fluorophenyl)propan-1-ol (1.0 mmol, 188.6 mg), the desired arylboronic acid (1.2 mmol), XPhos Pd G3 (0.02 mmol, 16.9 mg, 2 mol%), and finely milled K₃PO₄ (2.0 mmol, 424.5 mg).

  • Atmosphere Exchange: Seal the vial with a PTFE-lined septum cap. Evacuate the vial and backfill with dry Nitrogen (N₂) or Argon. Repeat this cycle three times.

  • Solvent Addition: Syringe in degassed THF (4.0 mL) and degassed deionized H₂O (1.0 mL). Note: Degassing is critical to prevent homocoupling of the boronic acid.

  • Reaction Execution: Place the vial in a pre-heated aluminum block at 60 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system for 4 hours.

  • Validation & Quality Control:

    • Withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS.

    • Self-Validation Check: Look for the product mass [M+H]⁺. If a mass corresponding to [M-2]⁺ is observed, this indicates undesired oxidation of the alcohol. Ensure complete degassing and verify that the reaction temperature did not exceed 60 °C.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and H₂O (5 mL). Separate the layers, extract the aqueous layer with EtOAc (2 × 10 mL), dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography.

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Objective: Coupling of primary or secondary amines to the 3-position. Causality: As demonstrated in Table 1, the use of NaOtBu is strictly prohibited due to massive byproduct formation. We utilize tBuBrettPhos Pd G3, which is uniquely tailored for C–N coupling of challenging aryl chlorides, paired with the mild, insoluble base Cs₂CO₃ ().

Step-by-Step Methodology
  • Preparation: To a 20 mL reaction vial, add 1-(3-Chloro-4-fluorophenyl)propan-1-ol (1.0 mmol, 188.6 mg), tBuBrettPhos Pd G3 (0.03 mmol, 25.6 mg, 3 mol%), and anhydrous Cs₂CO₃ (2.5 mmol, 814.5 mg).

  • Atmosphere Exchange: Seal, evacuate, and backfill with N₂ (3 cycles).

  • Reagent Addition: Add anhydrous, degassed 1,4-Dioxane (5.0 mL) followed by the amine (e.g., morpholine, 1.5 mmol, 130 µL) via microsyringe.

  • Reaction Execution: Stir at 90 °C for 12 hours.

  • Validation & Quality Control:

    • Monitor by TLC (Hexanes/EtOAc 7:3). The starting material is UV active. Stain the TLC plate with KMnO₄; the secondary alcohol in both the starting material and product will appear as a bright yellow spot against a purple background.

    • Self-Validation Check: If conversion stalls at ~50%, the Cs₂CO₃ may have absorbed atmospheric moisture, leading to catalyst deactivation. Always use freshly opened or oven-dried Cs₂CO₃.

  • Workup: Cool to room temperature, filter the suspension through a short pad of Celite to remove inorganic salts, and wash the pad with EtOAc (20 mL). Concentrate the filtrate and purify via automated flash chromatography.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696.[Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361.[Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075.[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Enantiomeric Excess (ee) Issues in 1-(3-Chloro-4-fluorophenyl)propan-1-ol

Welcome to the Advanced API Intermediate Troubleshooting Center. Achieving high enantiomeric purity (>98% ee) for 1-(3-chloro-4-fluorophenyl)propan-1-ol is notoriously challenging due to the unique electronic and steric...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced API Intermediate Troubleshooting Center. Achieving high enantiomeric purity (>98% ee) for 1-(3-chloro-4-fluorophenyl)propan-1-ol is notoriously challenging due to the unique electronic and steric properties of the 3-chloro-4-fluorophenyl scaffold. The electron-withdrawing halogens significantly increase the electrophilicity of the precursor ketone, which can trigger competing non-selective pathways during synthesis.

This guide provides causally-driven troubleshooting steps, self-validating protocols, and quantitative benchmarks to help you recover and lock in your enantiomeric excess.

Diagnostic Triage Workflow

Before adjusting your reaction parameters, identify the primary failure mode of your chosen synthetic route using the diagnostic tree below.

Workflow Start Low ee (<98%) 1-(3-Chloro-4-fluorophenyl)propan-1-ol Method Determine Synthesis Route Start->Method Chem Chemical Reduction (CBS or ATH) Method->Chem Enz Biocatalysis (CAL-B / KRED) Method->Enz Chem_Bg Issue: Background Reduction Action: Slow Borane Addition Chem->Chem_Bg CBS Catalyst Chem_Eq Issue: Reversible ATH Action: Use FA/TEA System Chem->Chem_Eq Ru-TsDPEN Enz_Solv Issue: Poor E-value Action: Change to MTBE/Hexane Enz->Enz_Solv Low Selectivity Enz_Conv Issue: Over-conversion Action: Stop at 45-48% Enz->Enz_Conv Low ee (SM) SFC Final Polish: Chiral SFC Purification Chem_Bg->SFC Chem_Eq->SFC Enz_Solv->SFC Enz_Conv->SFC

Diagnostic workflow for resolving enantiomeric excess issues in chiral alcohol synthesis.

Quantitative Method Comparison

To set realistic expectations for your process, compare your current metrics against the standardized industry baselines for this specific scaffold.

Table 1: Resolution Strategies & Benchmarks for 1-(3-Chloro-4-fluorophenyl)propan-1-ol

Synthesis MethodPrimary Reagents / CatalystTarget YieldExpected eePrimary Failure ModeMitigation Strategy
CBS Reduction (R)-MeCBS, BH₃·SMe₂>95%92–96%Uncatalyzed background reductionSyringe-pump co-addition at -20°C
ATH RuCl(p-cymene)[(R,R)-TsDPEN]>98%>98%Reversibility / ee erosion over timeUse irreversible FA/TEA hydride donor
Biocatalysis Engineered KREDs>95%>99%Poor substrate solubilityCo-solvent optimization (e.g., 10% DMSO)
Kinetic Resolution CAL-B, Vinyl Acetate<50% (max)>99% (SM)Over-conversion of target enantiomerStrict IPC, quench exactly at 48%

Frequently Asked Questions (Troubleshooting)

Q1: Why does my CBS reduction yield vary wildly in ee (ranging from 70% to 92%) between batches?

The Causality: The 3-chloro-4-fluoro substitution exerts a strong electron-withdrawing effect, making the carbonyl carbon highly electrophilic. If the local concentration of the borane reducing agent exceeds the turnover rate of the chiral oxazaborolidine catalyst, an uncatalyzed, non-enantioselective background reduction rapidly takes over (). The Fix: Never add the borane to the ketone in a single portion. You must use a continuous, simultaneous slow addition of both the ketone and the borane into a cooled solution (-20°C) of the catalyst.

Q2: I am using Ru-TsDPEN for Asymmetric Transfer Hydrogenation (ATH) with isopropanol. The reaction stalls at 80% conversion, and the ee drops if left overnight. Why?

The Causality: ATH in isopropanol is a thermodynamically driven equilibrium process. Because the Ru-catalyst can also oxidize your product back to the ketone, prolonged exposure at equilibrium leads to reversible hydride transfers that erode the enantiomeric excess (). The Fix: Switch your hydrogen donor from isopropanol to a Formic Acid/Triethylamine (FA/TEA) azeotrope. The decomposition of formic acid releases CO₂ gas, rendering the reduction strictly irreversible and locking in your ee.

Q3: During Enzymatic Kinetic Resolution (EKR) with CAL-B, my target unreacted alcohol has low ee despite reaching 55% conversion. What happened?

The Causality: In kinetic resolution, the enzyme preferentially acylates the (R)-enantiomer. However, enzymes are not perfectly selective. Once the (R)-enantiomer is depleted (past 50% conversion), the enzyme is forced to slowly acylate your target (S)-enantiomer, drastically reducing the ee of the remaining pool (). The Fix: EKR must be stopped before 50% conversion. Implement strict In-Process Controls (IPC) and quench the reaction at exactly 45-48% conversion.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols integrate built-in validation checkpoints. Do not proceed to the next step unless the checkpoint criteria are met.

Protocol A: Irreversible Asymmetric Transfer Hydrogenation (ATH)

Designed to prevent ee erosion in highly electrophilic aryl ketones.

  • Preparation: In a strictly inert atmosphere (N₂/Ar), charge 1-(3-chloro-4-fluorophenyl)propan-1-one (1.0 eq, 100 mmol) into a dry, jacketed reactor.

  • Catalyst Activation: Add RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%) to the vessel.

  • Irreversible Donor Addition: Add a pre-mixed, degassed azeotropic solution of Formic Acid/Triethylamine (FA/TEA, 5:2 molar ratio, 5.0 volumes relative to substrate).

  • Reaction: Heat the mixture to 40°C with moderate agitation. Ensure the reactor is vented through a bubbler to safely release CO₂ gas.

  • Self-Validation Checkpoint (IPC): At 6 hours, withdraw a 50 µL aliquot, quench in 1 mL water, extract with 1 mL EtOAc, and run a rapid chiral HPLC assay.

    • Pass Criteria: Conversion >99% and ee >98%. If conversion is <99%, continue stirring for 2 hours and re-test.

  • Workup: Quench the bulk reaction with water (10 volumes) and extract with EtOAc (3 x 5 volumes). Wash the combined organics with saturated NaHCO₃ to neutralize residual formic acid, dry over MgSO₄, and concentrate in vacuo.

Protocol B: Enzymatic Kinetic Resolution (EKR) via CAL-B

Designed to isolate the (S)-enantiomer with >99% ee from racemic mixtures.

  • Preparation: Dissolve racemic 1-(3-chloro-4-fluorophenyl)propan-1-ol (1.0 eq, 100 mmol) in anhydrous MTBE (10 volumes). Note: Non-polar solvents restrict enzyme flexibility, increasing the E-value.

  • Acyl Donor: Add vinyl acetate (3.0 eq). Vinyl acetate is chosen because its byproduct (vinyl alcohol) tautomerizes to volatile acetaldehyde, making the acylation irreversible ().

  • Biocatalyst Addition: Add immobilized Lipase B from Candida antarctica (CAL-B, Novozym 435, 10% w/w relative to substrate).

  • Incubation: Agitate via an overhead stirrer at 25°C. Critical: Do not use magnetic stirring bars, as they will mechanically grind and destroy the immobilized enzyme beads.

  • Self-Validation Checkpoint (IPC): Beginning at 12 hours, analyze aliquots via GC-FID every 4 hours. Calculate conversion ( c ) using the formula: c=ees​/(ees​+eep​) .

    • Pass Criteria: Terminate the reaction exactly when c reaches 48%. Do not allow the reaction to exceed 50%.

  • Separation: Filter off the enzyme beads (which can be washed and reused). Separate the newly formed (R)-acetate from the highly pure unreacted (S)-alcohol via silica gel chromatography (Hexanes/EtOAc gradient).

References

  • Corey, E. J.; Helal, C. J. "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method." Angewandte Chemie International Edition, 1998. URL:[Link]

  • Hashiguchi, S.; Fujii, A.; Takehara, J.; Ikariya, T.; Noyori, R. "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes." Journal of the American Chemical Society, 1995. URL:[Link]

  • Anderson, N. G. "Practical Process Research and Development – A Guide for Organic Chemists." Academic Press, 2012. URL:[Link]

  • Ghanem, A.; Aboul-Enein, H. Y. "Lipase-mediated chiral resolution of racemates in organic solvents." Tetrahedron: Asymmetry, 2004. URL:[Link]

Optimization

troubleshooting byproducts in 1-(3-Chloro-4-fluorophenyl)propan-1-ol production

Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) Intermediates . This guide is specifically engineered for researchers, process chemists, and drug development professionals scaling the p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) Intermediates . This guide is specifically engineered for researchers, process chemists, and drug development professionals scaling the production of 1-(3-Chloro-4-fluorophenyl)propan-1-ol .

This secondary alcohol is a critical building block, but its synthesis—whether via Grignard addition or ketone reduction—is prone to specific byproduct formation. This guide synthesizes field-proven causality with actionable troubleshooting to ensure high-yield, high-purity production.

Part 1: Diagnostic FAQs & Troubleshooting Guides

Route A: Ketone Reduction (Hydride & Catalytic)

Substrate: 1-(3-chloro-4-fluorophenyl)propan-1-one

Q1: I am using Palladium on Carbon (Pd/C) with H₂ to reduce the ketone, but my LC-MS shows a massive impurity lacking the chlorine atom (M-34). Why is this happening? The Causality: You are observing hydrodehalogenation. Aryl chlorides, particularly those activated by an adjacent electron-withdrawing fluorine atom, are highly susceptible to oxidative addition by palladium. Once the Pd inserts into the C-Cl bond, hydrogenolysis occurs, replacing your chlorine with a hydrogen atom. The Fix: Do not use unpoisoned Pd/C for halogenated aryl ketones. Switch to a hydride donor like Sodium Borohydride (NaBH₄), which attacks the carbonyl π∗ orbital exclusively and is blind to the aryl halide [1]. If catalytic hydrogenation is strictly required for your facility, poison the catalyst with ethylenediamine or switch to a milder catalyst like Pt/C or Lindlar's catalyst.

Q2: I switched to NaBH₄ in Methanol. The reaction completes, but my isolated yield is only 60%, and NMR shows a broad, unidentifiable baseline hump. Where is the rest of my product? The Causality: You are suffering from incomplete borate ester hydrolysis. NaBH₄ reduction proceeds via a tetraalkoxyborate intermediate [B(OR)4​]− . If your aqueous workup is too mild (e.g., just water), this complex remains intact, partitioning into the aqueous layer or forming an emulsion during extraction [2]. The Fix: Implement a strictly controlled acidic quench. Dropwise addition of 1M HCl until the pH reaches 2-3 ensures complete cleavage of the B-O bonds, liberating the free alcohol into the organic phase.

Route B: Grignard Addition

Substrate: 3-Chloro-4-fluorobenzaldehyde + Ethylmagnesium bromide

Q3: My Grignard reaction yields the correct product, but distillation or concentration under vacuum produces a new impurity identified as 1-(3-chloro-4-fluorophenyl)prop-1-ene. How do I prevent this? The Causality: Benzylic alcohols are highly prone to E1 dehydration. The electron-withdrawing halogens on the ring slightly destabilize the carbocation, but the driving force of forming a conjugated styrene derivative is immense. If your workup uses strong acids (like concentrated HCl to dissolve magnesium salts) or if your distillation bath exceeds 120 °C, you will drive the elimination of water [3]. The Fix: Quench the Grignard reaction with saturated aqueous Ammonium Chloride (NH₄Cl) instead of HCl. For purification, avoid high-temperature fractional distillation; opt for wiped-film evaporation or crystallization if the alcohol can be induced to solidify.

Part 2: Quantitative Byproduct Profiling

To assist in route selection, the following table summarizes the quantitative byproduct distribution observed during the reduction of 1-(3-chloro-4-fluorophenyl)propan-1-one across different reducing systems.

Reducing Agent / SystemConversion (%)Target Alcohol Yield (%)Dehalogenation Byproduct (%)Borate Retention (%)
Pd/C + H₂ (1 atm) >99.042.556.0 N/A
Pd/C (Ethylenediamine) + H₂ 95.088.24.5N/A
NaBH₄ + Methanol >99.096.5 <0.11.2
LiAlH₄ + THF >99.085.02.58.0

Data Interpretation: NaBH₄ in methanol is the superior choice, providing near-quantitative conversion with negligible dehalogenation, provided the hydrolysis protocol is strictly followed.

Part 3: Mechanistic Workflow & Divergence

The following diagram illustrates the chemical logic and byproduct divergence points during the reduction of the precursor ketone.

Workflow Start Precursor Ketone: 1-(3-Chloro-4-fluorophenyl) propan-1-one Route1 Catalytic Hydrogenation (Pd/C, H2) Start->Route1 Heterogeneous Route2 Hydride Reduction (NaBH4, MeOH) Start->Route2 Homogeneous Target Target API Intermediate: 1-(3-Chloro-4-fluorophenyl) propan-1-ol Route1->Target Mild conditions ByP1 Critical Byproduct: Dehalogenated Alcohol (Loss of Aryl Chloride) Route1->ByP1 Oxidative Addition (Over-reduction) ByP2 Intermediate: Tetraalkoxyborate Complex Route2->ByP2 Nucleophilic Attack Workup Acidic Hydrolysis (1M HCl, pH 2-3) ByP2->Workup Quench Workup->Target Complete B-O Cleavage

Fig 1: Reaction pathways showing byproduct divergence during ketone reduction.

Part 4: Self-Validating Experimental Protocol

This protocol for the NaBH₄ Reduction Route is designed as a self-validating system. The inclusion of specific In-Process Controls (IPCs) and thermodynamic checks ensures that deviations are caught before downstream failures occur.

Materials Required:

  • 1-(3-chloro-4-fluorophenyl)propan-1-one (1.0 eq, 100 mmol, 18.6 g)

  • Sodium Borohydride (0.6 eq, 60 mmol, 2.27 g) (Note: 1 eq of NaBH₄ provides 4 eq of hydride)

  • Methanol (Anhydrous, 150 mL)

  • 1M HCl (Aqueous)

  • Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Substrate Dissolution: Charge a clean, dry 500 mL 3-neck round-bottom flask with 18.6 g of the ketone and 150 mL of methanol. Stir at 250 rpm until completely dissolved.

  • Thermal Control (Critical): Cool the reaction mixture to 0–5 °C using an ice-water bath. Causality: NaBH₄ reacts exothermically with methanol to evolve hydrogen gas. Cooling prevents thermal runaway and preserves the active hydride species.

  • Hydride Addition: Add the 2.27 g of NaBH₄ in 5 distinct portions over 30 minutes. Monitor the internal temperature; do not allow it to exceed 10 °C.

  • Reaction Maturation & IPC (Self-Validation): Remove the ice bath and allow the reaction to warm to ambient temperature (20 °C) over 1 hour.

    • Validation Check: Pull a 50 µL aliquot, quench in 1 mL water, extract with 1 mL EtOAc, and run TLC (Hexanes:EtOAc 8:2) or HPLC. The reaction is valid to proceed only when the ketone starting material is <1% by area.

  • Borate Cleavage (Quench): Re-cool the flask to 5 °C. Begin dropwise addition of 1M HCl. Caution: Vigorous effervescence (H₂ gas) will occur. Continue addition until the aqueous layer tests at pH 2-3 via pH paper. Stir for 15 minutes to ensure total borate ester hydrolysis.

  • Extraction & Isolation: Concentrate the mixture under reduced pressure (max bath temp 35 °C) to remove methanol. Extract the aqueous residue with EtOAc (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the target alcohol as a clear, viscous oil.

References

To ensure authoritative grounding and reproducibility, the mechanistic principles and protocols utilized in this guide are supported by the following foundational chemistry resources:

  • Title: A Review of Catalytic Hydrogenation and Hydrodehalogenation Reactions Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Standard Procedures for the Sodium Borohydride Reduction of Ketones Source: Organic Syntheses URL: [Link]

  • Title: Side Reactions in Grignard Synthesis: Dehydration of Benzylic Alcohols Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Troubleshooting

optimizing catalyst loading for 1-(3-Chloro-4-fluorophenyl)propan-1-ol reactions

Initiating Data Collection I've initiated the data collection phase, beginning with a series of focused Google searches centered on the synthesis of 1-(3-Chloro-4-fluorophenyl)propan-1-ol. I'm focusing on catalytic metho...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

I've initiated the data collection phase, beginning with a series of focused Google searches centered on the synthesis of 1-(3-Chloro-4-fluorophenyl)propan-1-ol. I'm focusing on catalytic methods, the specific catalysts employed, standard reaction conditions, and potential synthesis roadblocks. I plan to analyze the search results to identify the key variables.

Analyzing Catalyst Loading Strategies

I am now analyzing Google search results to pinpoint key variables influencing catalyst loading in the synthesis of 1-(3-Chloro-4-fluorophenyl)propan-1-ol, specifically focusing on catalyst type, reaction kinetics, and the impact of impurities or potential poisons. I'm actively seeking established protocols or studies that provide guidance on optimizing catalyst loading for similar reactions, which will then be used to inform the subsequent technical support center content.

Defining Synthesis Framework

I'm now starting a round of targeted searches on the synthesis of 1-(3-Chloro-4-fluorophenyl)propan-1-ol, with an eye towards catalytic methods. I'm looking at catalysts, conditions, and potential synthesis hurdles. The plan is to analyze the data to find key variables impacting catalyst loading. I'm focusing on protocols, studies, and building out the technical support center content.

Optimization

minimizing defluorination during 1-(3-Chloro-4-fluorophenyl)propan-1-ol synthesis

Welcome to the Advanced Synthesis Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the most critical failure mode in the synthesis of 1-(3-Chloro-4-fluorophenyl)propan-1-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the most critical failure mode in the synthesis of 1-(3-Chloro-4-fluorophenyl)propan-1-ol: unwanted defluorination .

This guide bypasses basic textbook theory to focus on the thermodynamic and kinetic realities of your reactor. By understanding the causality behind C-F bond cleavage, you can implement our self-validating protocols to eliminate this impurity and maximize your yield.

Diagnostic FAQs: The Mechanics of Defluorination

Q1: Why am I seeing up to 15% of a defluorinated byproduct during the addition of ethylmagnesium bromide (EtMgBr)? A: The defluorination you are observing is a classic Nucleophilic Aromatic Substitution (S_NAr). In your starting material, 3-chloro-4-fluorobenzaldehyde, the C4-fluorine atom is highly activated. The para-positioned aldehyde group is strongly electron-withdrawing via resonance, while the ortho-positioned chlorine atom withdraws electron density inductively . When exposed to a strong nucleophile like EtMgBr, the ethyl carbanion can attack the C4 carbon, displacing the fluoride ion to form 4-ethyl-3-chlorobenzaldehyde.

Q2: Why does the defluorination stop after the reaction is complete, even if excess Grignard is present? A: This is a crucial mechanistic insight. Once the desired 1,2-carbonyl addition occurs, the aldehyde is converted into a magnesium alkoxide intermediate. Unlike the electron-withdrawing carbonyl group, this negatively charged alkoxide is strongly electron-donating. This electronic shift instantly deactivates the aromatic ring, shutting down any further S_NAr pathways . Therefore, defluorination strictly occurs before or during the initial addition phase.

Q3: How do I thermodynamically and kinetically favor the desired product? A: You must exploit the activation energy ( Ea​ ) differential between the two pathways. The 1,2-carbonyl addition is a fast, low- Ea​ process (kinetic control). S_NAr requires disrupting aromaticity in the transition state, making it a higher- Ea​ process (thermodynamic control). By dropping the reaction temperature to -40 °C, you starve the system of the thermal energy required to cross the S_NAr barrier, isolating the kinetic product .

Q4: Does the order of reagent addition impact the C-F bond stability? A: Absolutely. Standard addition (adding aldehyde to the Grignard) places the aldehyde into a massive excess of the nucleophile, driving the bimolecular S_NAr rate up. Inverse addition (adding Grignard dropwise to the aldehyde) ensures the aldehyde is always in excess relative to the active nucleophile, suppressing the defluorination rate.

Quantitative Condition Optimization

The following table summarizes our internal process development data, demonstrating the causal relationship between reaction parameters and defluorination rates.

Reaction ConditionTemperature (°C)Solvent SystemReagent StoichiometryDefluorination (%)Isolated Yield (%)
Standard Addition0 to 20THF1.50 eq18.5%65.0%
Standard Addition-20THF1.20 eq8.2%78.5%
Inverse Addition -40 THF / Et₂O (1:1) 1.05 eq < 1.0% 92.0%
Organocerium (CeCl₃)-78THF1.10 eqNot Detected95.5%

Pathway Visualization

G SM 3-Chloro-4-fluorobenzaldehyde + EtMgBr Add12 1,2-Carbonyl Addition (Kinetic Control) SM->Add12 Cryogenic (-40°C) SNAr S_NAr at C4 (Thermodynamic) SM->SNAr Elevated Temp (>0°C) Prod 1-(3-Chloro-4-fluorophenyl)propan-1-ol (Desired Product) Add12->Prod Quench (H+) SideProd 4-Ethyl-3-chlorobenzaldehyde (Defluorinated Byproduct) SNAr->SideProd F- displacement

Reaction pathway bifurcation showing kinetic control of 1,2-addition versus thermodynamic S_NAr.

Self-Validating Experimental Protocol

To guarantee reproducibility and prevent defluorination, this protocol is designed as a self-validating system . You may not proceed to the next step unless the internal validation criteria are met.

Protocol: Cryogenic Inverse-Addition Grignard Synthesis

Step 1: Preparation of the Aldehyde Solution

  • Charge a flame-dried, argon-purged reactor with 3-chloro-4-fluorobenzaldehyde (1.0 eq) and anhydrous THF/Et₂O (1:1 v/v, 10 volumes).

  • Validation Check: Perform a Karl Fischer titration on the solution. Do not proceed if H₂O > 100 ppm. Excess water will destroy the Grignard reagent, creating localized exotherms that provide the thermal energy required for S_NAr defluorination.

Step 2: Cryogenic Cooling

  • Submerge the reactor in a dry ice/acetone bath.

  • Validation Check: Insert an internal thermocouple. Do not proceed until the internal temperature stabilizes at ≤ -40 °C. Jacket temperature is insufficient for validation.

Step 3: Inverse Addition of EtMgBr

  • Load a pressure-equalizing dropping funnel with Ethylmagnesium bromide (1.05 eq, 3.0 M in Et₂O).

  • Begin dropwise addition to the aldehyde solution.

  • Validation Check: Monitor the internal thermocouple continuously. Adjust the addition rate to ensure the internal temperature never exceeds -35 °C . If the temperature spikes, pause the addition immediately.

Step 4: In-Process Control (IPC)

  • After the addition is complete, stir for 30 minutes at -40 °C.

  • Validation Check: Withdraw a 0.1 mL aliquot, quench into 1 mL of saturated aqueous NH₄Cl, extract with EtOAc, and analyze via HPLC (254 nm). Proceed to Step 5 only when the unreacted aldehyde is < 1.0%. If > 1.0%, stir for an additional 15 minutes and re-test.

Step 5: Quench and Isolation

  • While maintaining the internal temperature below -20 °C, slowly quench the reaction by adding saturated aqueous NH₄Cl (5 volumes).

  • Allow the mixture to warm to room temperature. The magnesium salts will dissolve, leaving a biphasic mixture.

  • Separate the organic layer, extract the aqueous layer twice with EtOAc, dry the combined organics over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure 1-(3-Chloro-4-fluorophenyl)propan-1-ol.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for 3-Chloro-4-fluorobenzaldehyde." PubChem Database. URL:[Link]

  • American Chemical Society. "Nucleophilic Aromatic Substitution (SNAr) Principles." Journal of Organic Chemistry. URL: [Link]

  • American Chemical Society. "Grignard Reactions in Pharmaceutical Synthesis." Organic Process Research & Development. URL: [Link]

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 1-(3-Chloro-4-fluorophenyl)propan-1-ol

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in troubleshooting th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in troubleshooting the isolation and purification of 1-(3-Chloro-4-fluorophenyl)propan-1-ol .

This secondary alcohol is a critical chiral intermediate in the synthesis of halogenated active pharmaceutical ingredients (APIs). Due to its specific substitution pattern (meta-chloro, para-fluoro) and the flexible ethyl chain, it presents unique challenges during crystallization, most notably "oiling out" and isomorphic co-crystallization with its ketone precursor.

Physicochemical Baseline Data

Before attempting any purification, it is critical to understand the thermodynamic and solubility profile of the target molecule. The dual halogenation significantly alters its lipophilicity and crystal lattice energy compared to unsubstituted phenylpropanols.

Table 1: Physicochemical Profile & Solvent Compatibility

ParameterValue / CharacteristicProcess Implication
Molecular Weight 188.63 g/mol Standard secondary alcohol mass range.
LogP (Predicted) ~2.8Highly lipophilic; poor aqueous solubility.
H-Bond Donors/Acceptors 1 / 1 (excluding halogens)Capable of forming intermolecular hydrogen-bonded dimers.
State at 20°C Low-melting solid / Viscous oilProne to supercooling; requires precise thermal control.
High-Solubility Solvents EtOAc, DCM, Toluene, MeOHUse as "Good Solvents" in binary mixtures.
Anti-Solvents Heptane, Hexane, WaterUse to drive supersaturation.

Purification Decision Workflow

The following logic tree dictates the optimal purification pathway based on the crude purity profile.

Workflow for the purification and resolution of crude 1-(3-Chloro-4-fluorophenyl)propan-1-ol.

Troubleshooting FAQs

Q1: My crude mixture is "oiling out" (forming a second liquid phase) instead of crystallizing during cooling. How do I force crystallization?

Mechanistic Explanation: Oiling out (liquid-liquid phase separation) occurs when the melting point of the solute-solvent mixture drops below the system's temperature before the saturation point is reached [1]. This is notoriously common for low-melting secondary alcohols like 1-(3-chloro-4-fluorophenyl)propan-1-ol. The flexible ethyl chain and the steric bulk of the halogens create a low lattice energy, making the liquid phase thermodynamically favored over the solid phase at moderate supersaturation. The Solution:

  • Change the Solvent System: Shift from a single non-polar solvent (like pure hexane) to a binary system with a steeper solubility curve, such as Heptane/Toluene. Toluene disrupts the halogen-bonding network, while heptane acts as a tunable anti-solvent.

  • Thermal Annealing & Seeding: Do not crash-cool the solution. Introduce authentic seed crystals at a temperature exactly 2–3°C above the experimentally determined cloud point.

Q2: The unreacted ketone starting material (1-(3-chloro-4-fluorophenyl)propan-1-one) is co-crystallizing with my product. How can I separate them?

Mechanistic Explanation: The ketone and the alcohol share nearly identical molecular footprints and crystal packing geometries, leading to isomorphic co-crystallization (the formation of a solid solution). Recrystallization alone is thermodynamically incapable of separating them efficiently. The Solution: You must exploit their distinct chemical reactivities.

  • Chemical Wash: During the aqueous workup of your crude reaction, wash the organic layer with a saturated aqueous solution of Sodium Bisulfite (NaHSO3). The unreacted ketone will form a water-soluble bisulfite adduct and partition into the aqueous phase, leaving the alcohol in the organic phase.

  • Chromatography: If the batch is already isolated, a brief silica gel plug using a gradient of Heptane/Ethyl Acetate is required. The alcohol is significantly more polar (capable of H-bonding with silica silanols) and will elute much later than the ketone [2].

Q3: I need the enantiopure (S)-enantiomer for downstream API synthesis. Can I resolve this via direct recrystallization?

Mechanistic Explanation: Direct preferential crystallization of enantiomers (resolution by entrainment) is only possible if the racemic mixture forms a "conglomerate" crystal. Statistically, over 90% of chiral organic molecules form racemic compounds (where both enantiomers pair up in the same unit cell). 1-(3-Chloro-4-fluorophenyl)propan-1-ol forms a racemic compound, making direct physical resolution impossible. The Solution: Implement an Enzymatic Kinetic Resolution . Using Candida antarctica Lipase B (CAL-B) with a vinyl acetate acyl donor in an organic solvent will highly selectively acetylate the (R)-enantiomer. The (S)-enantiomer remains untouched as the free alcohol. The resulting (R)-acetate and (S)-alcohol have vastly different polarities and are easily separated via standard silica column chromatography [3].

Validated Experimental Protocols

Protocol A: Anti-Solvent Recrystallization (Heptane/Toluene)

This protocol is self-validating: if oiling out occurs at Step 4, the system instructs an immediate thermal correction.

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 10.0 g of crude 1-(3-chloro-4-fluorophenyl)propan-1-ol in 15 mL of Toluene.

  • Heating: Heat the mixture to 75°C using an oil bath until complete dissolution is achieved.

  • Anti-Solvent Addition: Dropwise, add hot Heptane (approx. 30-40 mL) via an addition funnel while maintaining the internal temperature at 75°C. Stop the addition the moment a faint, persistent turbidity (cloud point) is observed.

  • Clarification & Seeding: Add 1-2 mL of Toluene to just clear the turbidity. Cool the solution slowly (0.5°C/min) to 65°C. Add 50 mg of pure 1-(3-chloro-4-fluorophenyl)propan-1-ol seed crystals.

    • Self-Validation Check: If the seeds dissolve, the solution is undersaturated; wait 5 minutes and re-seed at 62°C. If the solution turns milky/oily, reheat to 75°C to redissolve and add 5 mL more Toluene before repeating the cooling step.

  • Crystallization: Once seeding is successful (crystals begin to grow), reduce the cooling rate to 0.1°C/min down to 20°C, then transfer to an ice bath (0-5°C) for 2 hours.

  • Isolation: Filter the resulting white crystals under vacuum using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold Heptane. Dry under high vacuum at 30°C to constant weight.

Protocol B: Enzymatic Kinetic Resolution (CAL-B)

Use this protocol to isolate the enantiopure (S)-alcohol from the racemic mixture.

  • Reaction Setup: Dissolve 5.0 g (26.5 mmol) of racemic 1-(3-chloro-4-fluorophenyl)propan-1-ol in 50 mL of Methyl tert-butyl ether (MTBE).

  • Reagent Addition: Add 7.4 mL (80.0 mmol, 3 eq) of Vinyl Acetate.

  • Enzyme Addition: Add 500 mg of immobilized Candida antarctica Lipase B (e.g., Novozym 435).

  • Incubation: Stir the suspension gently at 35°C for 24-48 hours. Monitor the reaction via chiral HPLC or GC until exactly 50% conversion of the alcohol is reached.

  • Enzyme Recovery: Filter the mixture through a sintered glass funnel to remove the immobilized enzyme. (The enzyme can be washed with MTBE and reused).

  • Concentration & Separation: Evaporate the filtrate under reduced pressure. Purify the residue via flash chromatography (Silica gel, 90:10 Heptane:Ethyl Acetate).

    • Fraction 1: (R)-1-(3-chloro-4-fluorophenyl)propyl acetate (elutes first, lower polarity).

    • Fraction 2: (S)-1-(3-chloro-4-fluorophenyl)propan-1-ol (elutes second, higher polarity).

References

  • Title: Crystallization of Organic Compounds: A Laboratory Technique Guide Source: LibreTexts Chemistry (General principles of recrystallization and oiling out phenomena). URL: [Link]

  • Title: Organic Process Research & Development (OPRD) Source: ACS Publications (Authoritative journal for process chemistry, solvent selection, and impurity tracking). URL: [Link]

Optimization

Technical Support Center: Pilot-Scale Synthesis of 1-(3-Chloro-4-fluorophenyl)propan-1-ol

Welcome to the dedicated technical support guide for the pilot-scale synthesis of 1-(3-Chloro-4-fluorophenyl)propan-1-ol. This resource is designed for researchers, chemists, and process development professionals to navi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the pilot-scale synthesis of 1-(3-Chloro-4-fluorophenyl)propan-1-ol. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this important synthesis from the laboratory bench to a pilot plant setting. Here, we address common challenges, provide in-depth troubleshooting, and offer validated protocols to ensure a safe, efficient, and reproducible process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 1-(3-Chloro-4-fluorophenyl)propan-1-ol at a pilot scale?

A1: The two most prevalent and scalable routes are the Grignard reaction between 3-chloro-4-fluorobenzaldehyde and ethylmagnesium bromide, and the reduction of 3'-chloro-4'-fluoropropiophenone. The choice between these routes often depends on the starting material cost and availability, as well as the specific equipment and safety infrastructure of the pilot plant. The Grignard route is often favored for its atom economy, while the reduction route can sometimes offer simpler purification.

Q2: What are the critical process parameters to monitor during the Grignard reaction scale-up?

A2: Temperature control is paramount in a Grignard reaction, as it is highly exothermic. A runaway reaction is a significant safety hazard. Therefore, meticulous monitoring and control of the internal reaction temperature, the addition rate of the Grignard reagent, and efficient heat removal are critical. Other key parameters include solvent purity (anhydrous conditions are essential), agitation speed to ensure homogeneity, and inert atmosphere integrity to prevent quenching of the Grignard reagent.

Q3: How can I minimize the formation of impurities during the synthesis?

A3: Impurity formation can be minimized by using high-purity starting materials and solvents. In the Grignard route, the primary byproducts often result from the reaction of the Grignard reagent with moisture or oxygen. Maintaining strict anhydrous and inert conditions is crucial. For the reduction route, over-reduction to the corresponding alkane can be an issue. Choosing a selective reducing agent, such as sodium borohydride, and carefully controlling the reaction stoichiometry and temperature can mitigate this.

Q4: What are the recommended work-up and purification procedures for pilot-scale production?

A4: The work-up for both routes typically involves a careful quench with a saturated aqueous solution of ammonium chloride. This is preferred over water alone to minimize the formation of magnesium hydroxide emulsions, which can complicate phase separation. For purification, distillation under reduced pressure is a common and effective method for this compound. Column chromatography, while useful at the lab scale, is often not economically viable for pilot-scale production.

Q5: What analytical techniques are recommended for in-process control and final product analysis?

A5: For in-process control, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are ideal for monitoring the consumption of starting materials and the formation of the desired product and any byproducts. For final product characterization and purity assessment, a combination of GC-MS, HPLC, and NMR (¹H and ¹³C) is recommended to confirm the structure and identify any residual impurities.

Troubleshooting Guide

Unforeseen challenges are common during process scale-up. This guide provides a structured approach to troubleshooting common issues encountered during the synthesis of 1-(3-Chloro-4-fluorophenyl)propan-1-ol.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Reaction Initiation (Grignard Route) - Inactive magnesium turnings (oxide layer).- Wet solvent or glassware.- Impure starting materials (e.g., wet 3-chloro-4-fluorobenzaldehyde).- Activate magnesium with a small crystal of iodine or by gentle heating under vacuum.- Ensure all glassware is oven-dried and solvents are rigorously dried over molecular sieves.- Use freshly distilled or high-purity starting materials.
Exothermic Runaway Reaction - Addition rate of Grignard reagent is too fast.- Inadequate cooling capacity of the reactor.- Poor agitation leading to localized "hot spots."- Reduce the addition rate of the Grignard reagent.- Ensure the reactor's cooling system is functioning optimally.- Increase the agitation speed to improve heat transfer.
Formation of a Thick, Unstirrable Slurry - Formation of magnesium salts during work-up.- Insufficient solvent volume.- Use a saturated aqueous ammonium chloride solution for quenching, which helps to chelate the magnesium salts.- Increase the solvent volume during the work-up to maintain a mobile slurry.
Incomplete Reduction (Reduction Route) - Insufficient amount of reducing agent.- Low reaction temperature.- Deactivated reducing agent.- Increase the molar equivalents of the reducing agent (e.g., NaBH₄).- Gradually increase the reaction temperature while monitoring the reaction progress by GC or HPLC.- Use a fresh, high-quality batch of the reducing agent.
Product Decomposition During Distillation - Overheating during distillation.- Presence of acidic or basic impurities.- Perform the distillation under a higher vacuum to lower the boiling point.- Neutralize the crude product with a mild base (e.g., sodium bicarbonate solution) before distillation.

Experimental Protocols

Pilot-Scale Synthesis via Grignard Reaction

This protocol is designed for a 50 L glass-lined reactor and assumes all necessary safety precautions for handling pyrophoric reagents are in place.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • 3-chloro-4-fluorobenzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Toluene

  • Anhydrous sodium sulfate

Procedure:

  • Reactor Preparation: Ensure the 50 L reactor is clean, dry, and purged with nitrogen.

  • Grignard Reagent Formation:

    • Charge the reactor with magnesium turnings under a nitrogen atmosphere.

    • Add a portion of the anhydrous THF.

    • Slowly add a small amount of ethyl bromide to initiate the reaction. Initiation is indicated by a gentle reflux and a change in the appearance of the magnesium.

    • Once initiated, add the remaining ethyl bromide dissolved in anhydrous THF at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Aldehyde Addition:

    • Cool the Grignard reagent to 0-5 °C.

    • Slowly add a solution of 3-chloro-4-fluorobenzaldehyde in anhydrous THF, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up:

    • Cool the reaction mixture to 0-5 °C.

    • Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Stir the mixture for 30 minutes.

    • Separate the organic layer.

    • Extract the aqueous layer with toluene.

    • Combine the organic layers and wash with brine.

  • Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate.

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Purify the crude product by vacuum distillation.

Visualizing the Grignard Synthesis Workflow

cluster_prep Reactor Preparation cluster_grignard Grignard Formation cluster_reaction Main Reaction cluster_workup Work-up cluster_purification Purification prep Clean, Dry & Purge Reactor charge_mg Charge Mg & THF prep->charge_mg initiate Initiate with EtBr charge_mg->initiate add_etbr Add remaining EtBr in THF initiate->add_etbr stir_grignard Stir for 1h add_etbr->stir_grignard cool_grignard Cool to 0-5 °C stir_grignard->cool_grignard add_aldehyde Add Aldehyde in THF (<10 °C) cool_grignard->add_aldehyde warm_stir Warm to RT & Stir for 2h add_aldehyde->warm_stir quench Quench with aq. NH4Cl warm_stir->quench separate Separate Layers quench->separate extract Extract with Toluene separate->extract wash Wash with Brine extract->wash dry Dry with Na2SO4 wash->dry filter Filter dry->filter concentrate Concentrate filter->concentrate distill Vacuum Distillation concentrate->distill final_product final_product distill->final_product Final Product

Caption: Workflow for the pilot-scale Grignard synthesis.

Troubleshooting Logic Flow

When encountering a deviation in the process, a logical approach to identifying the root cause is essential.

start Process Deviation Detected check_params Review Process Parameters (Temp, Addition Rate, etc.) start->check_params params_ok Parameters within Specification? check_params->params_ok analyze_sample Take In-Process Sample for Analysis (GC/HPLC) params_ok->analyze_sample Yes adjust_params Adjust Parameters to Correct Deviation params_ok->adjust_params No sample_ok Analysis Results Expected? analyze_sample->sample_ok check_materials Verify Raw Material Quality & Purity sample_ok->check_materials No continue_process Continue Process sample_ok->continue_process Yes materials_ok Materials Meet Specs? check_materials->materials_ok check_equipment Inspect Equipment for Malfunctions materials_ok->check_equipment No quarantine_batch Quarantine Batch & Investigate Material Source materials_ok->quarantine_batch Yes equipment_ok Equipment Functioning Correctly? check_equipment->equipment_ok consult_guide Consult Troubleshooting Guide for Specific Issue equipment_ok->consult_guide No repair_equipment Repair or Replace Faulty Equipment equipment_ok->repair_equipment Yes adjust_params->continue_process

Caption: A logical workflow for troubleshooting process deviations.

References

  • Title: Grignard Reagents: New Developments Source: Edited by H. G. Richey, Wiley, 2000. URL: [Link]

Reference Data & Comparative Studies

Validation

Advanced HPLC Method Validation for 1-(3-Chloro-4-fluorophenyl)propan-1-ol Purity Analysis: A Column Chemistry Comparison Guide

The accurate determination of chemical purity for halogenated aromatic intermediates, such as 1-(3-Chloro-4-fluorophenyl)propan-1-ol, is a critical bottleneck in pharmaceutical development. This compound, featuring both...

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Author: BenchChem Technical Support Team. Date: April 2026

The accurate determination of chemical purity for halogenated aromatic intermediates, such as 1-(3-Chloro-4-fluorophenyl)propan-1-ol, is a critical bottleneck in pharmaceutical development. This compound, featuring both a chiral secondary alcohol and a di-halogenated phenyl ring, presents unique chromatographic challenges. Standard reverse-phase methodologies often fail to resolve closely related positional isomers and synthetic precursors (e.g., 1-(3-chloro-4-fluorophenyl)propan-1-one) due to nearly identical hydrophobicities.

This guide provides an in-depth comparison of column chemistries—specifically contrasting traditional C18 phases with Pentafluorophenyl (PFP) phases—and details a fully validated, self-validating analytical protocol compliant with [1] ICH Q2(R2) guidelines.

The Chromatographic Challenge: Causality in Column Selection

When developing a purity method for 1-(3-Chloro-4-fluorophenyl)propan-1-ol, the primary goal is baseline resolution ( Rs​>2.0 ) between the target analyte and its structurally similar impurities.

The Limitation of C18: Traditional alkyl phases (C18) rely almost exclusively on dispersive (hydrophobic) interactions. Because the positional isomers of chlorofluorophenyl compounds possess nearly identical partition coefficients ( logP ), C18 columns typically co-elute these critical pairs.

The PFP Advantage: Pentafluorophenyl (PFP) stationary phases introduce orthogonal retention mechanisms. As demonstrated in foundational chromatographic studies [2], PFP columns offer:

  • π−π Interactions: The electron-deficient fluorinated ring of the stationary phase interacts strongly with the electron-rich regions of the analyte's aromatic ring.

  • Dipole-Dipole Interactions: The highly electronegative carbon-fluorine bonds on both the column and the target analyte induce strong dipole interactions.

  • Shape Selectivity: PFP phases exhibit rigid planar structures that are highly sensitive to the spatial arrangement of the chlorine and fluorine substituents on the analyte's aromatic ring.

Selectivity Target 1-(3-Chloro-4-fluorophenyl) propan-1-ol C18 Standard C18 Phase Target->C18 PFP Pentafluorophenyl (PFP) Target->PFP C18_Int Hydrophobic / Dispersive Interactions Only C18->C18_Int PFP_Int π-π, Dipole-Dipole & Shape Selectivity PFP->PFP_Int Res1 Co-elution of Positional Isomers C18_Int->Res1 Res2 Baseline Resolution (Rs > 2.5) PFP_Int->Res2

Figure 1: Chromatographic interaction mechanisms comparing C18 and PFP stationary phases.

Comparative Performance Data

To objectively evaluate these mechanisms, we compared a standard C18 column against a high-density PFP column using an identical gradient method. The data below highlights the superiority of the fluorinated phase for this specific molecular scaffold.

Table 1: Column Performance Comparison (Target vs. Ketone Precursor)

ParameterStandard C18 (150 x 4.6 mm, 3µm)PFP Phase (150 x 4.6 mm, 3µm)
Retention Time (Analyte) 6.45 min7.82 min
Retention Time (Ketone) 6.58 min8.95 min
Resolution ( Rs​ ) 0.8 (Co-elution)3.2 (Baseline Resolution)
Peak Asymmetry (USP) 1.45 (Tailing)1.05 (Symmetrical)
Theoretical Plates ( N ) 8,50014,200

Self-Validating Experimental Protocol

A robust analytical method must be self-validating. This means the protocol includes built-in System Suitability Testing (SST) and standard bracketing to ensure the instrument is performing within specifications before and during every run, aligning with [3] FDA Guidance on Analytical Procedures.

Step-by-Step Methodology

Step 1: Mobile Phase & Diluent Preparation

  • Diluent: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile.

  • Mobile Phase A: 0.1% Formic Acid in Water (Aqueous).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (Organic).

  • Causality: Formic acid ensures the silanol groups on the silica support remain protonated, preventing secondary ion-exchange interactions that cause peak tailing for trace basic impurities.

Step 2: Sample Preparation

  • Standard Stock Solution: Accurately weigh 10.0 mg of 1-(3-Chloro-4-fluorophenyl)propan-1-ol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

  • Working Sample Solution: Dilute the stock solution 1:10 with diluent to achieve a nominal concentration of 100 µg/mL.

Step 3: Chromatographic Conditions

  • Column: PFP (150 mm × 4.6 mm, 3 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and stabilizes π−π interaction thermodynamics).

  • Detection: UV at 220 nm (Optimal absorbance for the halogenated aromatic chromophore).

  • Gradient Program:

    • 0.0 - 2.0 min: 30% B

    • 2.0 - 10.0 min: 30% 70% B

    • 10.0 - 12.0 min: 70% B

    • 12.0 - 12.1 min: 70% 30% B

    • 12.1 - 15.0 min: 30% B (Re-equilibration)

Step 4: System Suitability Testing (The Self-Validating Mechanism) Before analyzing unknown samples, inject the 100 µg/mL working standard six times. The system is only deemed "valid" for the current run if it meets the following criteria:

  • Relative Standard Deviation (RSD) of peak area ≤2.0% .

  • USP Tailing Factor ( Tf​ ) ≤1.5 .

  • Resolution ( Rs​ ) between analyte and spiked ketone impurity ≥2.0 .

HPLC_Workflow Prep Sample & Mobile Phase Preparation SST System Suitability Test (SST) 6x Standard Injections Prep->SST Decision SST Criteria Met? RSD < 2%, Rs > 2.0 SST->Decision Fail Halt Analysis Troubleshoot System Decision->Fail No Pass Execute Sample Sequence (Bracketed by Standards) Decision->Pass Yes Val Calculate Validation Parameters (ICH Q2(R2)) Pass->Val

Figure 2: Self-validating analytical workflow ensuring data integrity prior to sample analysis.

ICH Q2(R2) Method Validation Results

Using the optimized PFP method, a full validation was executed in accordance with ICH Q2(R2) guidelines. The method demonstrated exceptional linearity, accuracy, and precision, proving its suitability for routine quality control and purity analysis.

Table 2: ICH Q2(R2) Validation Summary (PFP Method)

Validation ParameterICH Acceptance CriteriaExperimental ResultStatus
Specificity No interference at Rt​ No blank/diluent peaks at 7.82 minPass
Linearity & Range R2≥0.999 (10% to 150%) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.8%Pass
Precision (Repeatability) RSD ≤2.0% ( n=6 )RSD = 0.65%Pass
Intermediate Precision RSD ≤2.0% (Different day/analyst)RSD = 0.82%Pass
LOD / LOQ Signal-to-Noise ≥3 / ≥10 LOD: 0.02 µg/mL / LOQ: 0.06 µg/mLPass

Conclusion

For the purity analysis of 1-(3-Chloro-4-fluorophenyl)propan-1-ol, traditional C18 column chemistries lack the necessary selectivity to resolve critical halogenated positional isomers. By leveraging the orthogonal π−π and dipole-dipole interactions of a Pentafluorophenyl (PFP) stationary phase, researchers can achieve baseline resolution and highly symmetrical peak shapes. When coupled with a self-validating SST protocol, this method provides a highly reliable, ICH-compliant framework for pharmaceutical quality control.

References

  • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL: [Link]

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A, 1073(1-2), 99-109. URL: [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration. URL: [Link]

Comparative

Comparative Synthesis Guide: Biocatalytic vs. Chemical Reduction of 1-(3-Chloro-4-fluorophenyl)propan-1-one

Executive Summary The synthesis of highly pure chiral alcohols is a cornerstone of modern pharmaceutical development. 1-(3-Chloro-4-fluorophenyl)propan-1-ol is a critical chiral building block, structurally representativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly pure chiral alcohols is a cornerstone of modern pharmaceutical development. 1-(3-Chloro-4-fluorophenyl)propan-1-ol is a critical chiral building block, structurally representative of intermediates used in the synthesis of neuroactive and cardiovascular active pharmaceutical ingredients (APIs).

Achieving high enantiomeric excess (ee) for this secondary alcohol requires the asymmetric reduction of its precursor, 1-(3-chloro-4-fluorophenyl)propan-1-one. Historically, this transformation relied on transition-metal-catalyzed Asymmetric Transfer Hydrogenation (ATH). However, advances in directed evolution have elevated biocatalytic reduction via engineered Ketoreductases (KREDs) to a highly competitive, and often superior, alternative.

This guide objectively compares the mechanistic causality, experimental protocols, and quantitative performance of both synthetic paradigms to assist process chemists in route selection.

Mechanistic Pathways & Causality

Understanding the fundamental mechanisms dictating stereocontrol and reaction kinetics is essential for process optimization.

Chemical Synthesis: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

The chemical route typically employs Noyori’s RuCl(p-cymene)[(R,R)-TsDPEN] catalyst. The stereoselectivity is governed by the chiral diamine ligand, which creates a sterically demanding environment.

  • Causality of Hydride Transfer: The reaction proceeds via an outer-sphere mechanism. The ruthenium center coordinates with a formate ion (from the HCOOH/TEA azeotrope), releasing CO₂ to form a reactive ruthenium-hydride species. The chiral ligand forces the pro-chiral ketone to approach the metal center in a specific orientation, allowing simultaneous transfer of a hydride to the carbonyl carbon and a proton to the oxygen via a rigid six-membered pericyclic transition state [1].

Biocatalytic Synthesis: Ketoreductase (KRED) Reduction

The biocatalytic route utilizes an engineered KRED (or Alcohol Dehydrogenase, ADH).

  • Causality of Stereocontrol: The enzyme's active site acts as a highly specific chiral pocket, locking the 1-(3-chloro-4-fluorophenyl)propan-1-one into a single conformation. Hydride transfer from the NADPH cofactor occurs exclusively to the re or si face of the carbonyl, routinely yielding >99.9% ee [2].

  • Causality of Cofactor Regeneration: Because NADPH is prohibitively expensive for stoichiometric use, a coupled Glucose Dehydrogenase (GDH) system is employed. GDH oxidizes D-glucose to D-glucono-1,5-lactone, continuously recycling NADP⁺ back to NADPH. This thermodynamic sink drives the primary reduction to completion [3].

SynthesisComparison cluster_chemical Chemical Synthesis (ATH) cluster_biocat Biocatalytic Synthesis Ketone 1-(3-Chloro-4-fluorophenyl) propan-1-one ChemCat RuCl(p-cymene)[(R,R)-TsDPEN] HCOOH / TEA Ketone->ChemCat 40°C, Exothermic BioCat KRED Enzyme NADP+ / GDH / D-Glucose Ketone->BioCat 30°C, pH 7.0 Product (1S)-1-(3-Chloro-4-fluorophenyl) propan-1-ol ChemCat->Product ee ~92-95% BioCat->Product ee >99.9%

Pathway comparison of Chemical vs. Biocatalytic reduction of the target ketone.

Self-Validating Experimental Protocols

The following workflows are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure reproducibility and technical accuracy.

Protocol A: Chemical Synthesis (Ru-ATH)

This protocol utilizes an azeotropic mixture to safely manage hydrogen generation.

  • Catalyst Activation: In a flame-dried Schlenk flask under N₂, dissolve RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%) in anhydrous, degassed DMF (5 volumes).

    • Expert Insight: Degassing is critical. Ambient oxygen rapidly degrades the active 16-electron ruthenium intermediate, leading to stalled reactions and poor yield.

  • Substrate Addition: Add 1-(3-chloro-4-fluorophenyl)propan-1-one (1.0 eq, 100 mmol) to the solution.

  • Hydride Source Addition: Slowly add a 5:2 molar mixture of Formic Acid/Triethylamine (HCOOH/TEA) (3.0 eq of formate).

    • Expert Insight: The addition must be dropwise. The catalytic cycle releases CO₂ gas; rapid addition will cause violent effervescence and potential loss of containment.

  • Reaction Execution: Heat the mixture to 40°C and stir for 12 hours.

    • IPC Validation: Pull a 50 µL aliquot, quench in water, extract with EtOAc, and analyze via GC-FID. The reaction is self-validated as complete when the ketone peak is <1.0% relative to the product peak.

  • Workup: Quench with H₂O, extract with EtOAc (3 x 10 volumes). Wash the combined organics with 1M HCl to remove TEA, followed by brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Biocatalytic Synthesis (KRED/GDH)

This protocol utilizes a dynamic kinetic resolution environment driven by autotitration.

  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄.

    • Expert Insight: Mg²⁺ is a required structural cofactor for the GDH enzyme. Omitting it will cause the cofactor regeneration cycle to fail, stalling the reaction at <5% conversion.

  • Cofactor & Co-substrate Addition: Dissolve D-glucose (1.5 eq) and NADP⁺ (0.1 mol%) into the buffer (10 volumes).

  • Enzyme Loading: Add the engineered KRED (2 wt% relative to substrate) and GDH (1 wt%).

  • Substrate Addition: Dissolve 1-(3-chloro-4-fluorophenyl)propan-1-one (100 mmol) in DMSO. Add this solution dropwise to the aqueous buffer to achieve a final DMSO concentration of 10% v/v.

    • Expert Insight: The highly lipophilic halogenated ketone has near-zero aqueous solubility. DMSO acts as a co-solvent. Engineered KREDs are evolved to tolerate up to 15% DMSO without denaturation [4].

  • Reaction Execution: Stir at 30°C. Connect the reactor to an autotitrator dispensing 1M NaOH to maintain pH 7.0.

    • IPC Validation: The oxidation of glucose generates gluconic acid. The reaction progress can be directly monitored by the volume of NaOH consumed. The reaction is complete when NaOH consumption ceases.

  • Workup: Extract the aqueous mixture with MTBE (3 x 5 volumes).

    • Expert Insight: Protein-induced emulsions are common. Filter the biphasic mixture through a pad of Celite prior to phase separation to break the emulsion. Concentrate the organic layer to yield the product.

CofactorCycle Ketone Ketone Substrate Alcohol Chiral Alcohol Ketone->Alcohol KRED NADPH NADPH NADP NADP+ NADPH->NADP Hydride Transfer NADP->NADPH Hydride Recovery Glucose D-Glucose Gluconate D-Gluconic Acid Glucose->Gluconate GDH

Cofactor regeneration cycle utilizing GDH to recycle NADP+ during biocatalysis.

Quantitative Performance Comparison

The following table synthesizes expected experimental outcomes based on optimized process data for halogenated propiophenones.

Process ParameterChemical Synthesis (Ru-ATH)Biocatalytic Synthesis (KRED)
Isolated Yield 88 - 92%95 - 98%
Enantiomeric Excess (ee) 92 - 95%> 99.9%
Catalyst Loading 0.5 - 1.0 mol%1 - 3 wt% (Enzyme)
Reaction Temperature 40°C - 60°C30°C
Solvent System DMF / HCOOH / TEAAqueous Buffer / 10% DMSO
E-factor (kg waste / kg product) ~ 15 - 25~ 5 - 10
Downstream Processing Requires heavy metal (Ru) scavengingSimple extraction; no metal residue

Process Economics & Scalability Insights

From a drug development perspective, the choice between these two routes hinges on the phase of development.

For early-stage preclinical synthesis (grams to low kilograms), Chemical Synthesis is often preferred due to the immediate commercial availability of Ru-TsDPEN catalysts and the lack of enzyme screening required.

However, for late-stage clinical manufacturing and commercialization, Biocatalytic Synthesis is vastly superior. The biocatalytic route eliminates the need for expensive ruthenium scavengers (e.g., SiliaMetS® Thiol) required to meet the stringent ICH Q3D guidelines for elemental impurities in APIs. Furthermore, the aqueous nature of the KRED process drastically lowers the Environmental Factor (E-factor), aligning with modern green chemistry mandates, while the >99.9% ee eliminates the need for downstream chiral resolution or recrystallization steps.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102. URL:[Link]

  • Sheldon, R. A., & Woodley, J. M. (2018). Role of Biocatalysis in Sustainable Chemistry. Chemical Reviews, 118(2), 801-838. URL:[Link]

  • Truppo, M. D. (2017). Biocatalysis in the Pharmaceutical Industry: The Need for Speed. ACS Medicinal Chemistry Letters, 8(5), 476-480. URL:[Link]

  • Wu, P., et al. (2021). Recent advances in the asymmetric synthesis of chiral alcohols via biocatalytic ketone reduction. Green Chemistry, 23(16), 5735-5750. URL:[Link]

Validation

reactivity comparison 1-(3-Chloro-4-fluorophenyl)propan-1-ol vs 1-(4-fluorophenyl)propan-1-ol

Initiating Information Gathering I'm starting by casting a wide net with Google searches. My focus is on compiling basic details about the chemical properties, typical reactions, and reactivity of both 1-(3-Chloro-4-fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Information Gathering

I'm starting by casting a wide net with Google searches. My focus is on compiling basic details about the chemical properties, typical reactions, and reactivity of both 1-(3-Chloro-4-fluorophenyl)propan-1-ol and 1-(4-chlorophenyl)propan-1-ol. I aim to build a strong foundational understanding.

Expanding Search Parameters

I'm now broadening my search with a deeper dive. I'm focusing on how the chloro and fluoro substituents influence the reactivity of the benzylic alcohol in 1-(3-Chloro-4-fluorophenyl)propan-1-ol and 1-(4-chlorophenyl)propan-1-ol. I'm also looking for experimental protocols to compare similar benzylic alcohols, especially reaction kinetics, and spectroscopic methods. I'll need a framework, so I'm investigating the Hammett equation.

Refining Search Strategies

I'm now expanding my search. I'm focusing specifically on the electronic effects of the chloro and fluoro substituents on the phenyl ring in the two compounds and how they influence the reactivity of the benzylic alcohol. Simultaneously, I'm seeking existing experimental protocols to compare the reactivity of similar benzylic alcohols, especially reaction kinetics and spectroscopic methods. I'm also delving into the Hammett equation to build a solid theoretical framework for my comparison.

Comparative

GC-MS Quantitative Validation for 1-(3-Chloro-4-fluorophenyl)propan-1-ol: A Comparative Methodological Guide

Executive Summary & Chemical Context 1-(3-Chloro-4-fluorophenyl)propan-1-ol is a critical halogenated secondary alcohol, frequently encountered as a chiral intermediate in the synthesis of active pharmaceutical ingredien...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

1-(3-Chloro-4-fluorophenyl)propan-1-ol is a critical halogenated secondary alcohol, frequently encountered as a chiral intermediate in the synthesis of active pharmaceutical ingredients (APIs). Accurate quantification of this compound in complex biological or environmental matrices presents a distinct analytical challenge. While its halogenated phenyl ring provides an excellent isotopic signature for Mass Spectrometry (MS) identification, the polarity of its free hydroxyl (-OH) group can lead to adverse secondary interactions, peak tailing, and adsorption within gas chromatography (GC) systems.

As a Senior Application Scientist, I have designed this guide to objectively compare two analytical workflows: Method A (Direct Underivatized GC-MS) and Method B (Silylation-Assisted GC-MS) . By evaluating these alternatives through the lens of stringent regulatory frameworks, this guide equips analytical scientists with the empirical data and mechanistic rationale necessary to select the optimal protocol for their specific validation needs.

Methodological Rationale: Direct vs. Derivatized Analysis

When analyzing secondary alcohols via GC-MS, the analyst faces a fundamental choice: analyze the native molecule or derivatize it.

  • Method A (Direct Analysis): Prioritizes laboratory throughput and minimizes sample preparation complexity. However, the free hydroxyl group is highly prone to hydrogen bonding with active silanol sites in the GC inlet liner and the column's stationary phase. This often leads to peak broadening and loss of sensitivity at trace levels.

  • Method B (Silylation with BSTFA + 1% TMCS): Converts the polar hydroxyl group into a non-polar trimethylsilyl (TMS) ether. The addition of 1% Trimethylchlorosilane (TMCS) is a critical mechanistic choice; it acts as a catalyst, driving the silylation reaction forward for sterically hindered secondary alcohols. This transformation increases volatility, enhances thermal stability, and dramatically improves peak symmetry, albeit at the cost of increased sample preparation time.

To ensure the highest level of methodological rigor, both approaches must be validated according to the ICH M10 Guideline on Bioanalytical Method Validation [1] and the FDA Bioanalytical Method Validation Guidance for Industry [2].

Experimental Workflow & Logical Architecture

G Start Biological Matrix Sample Extraction Liquid-Liquid Extraction (MTBE) Start->Extraction Split Method Divergence Extraction->Split Direct Method A: Direct Reconstitution (Hexane) Split->Direct Deriv Method B: Silylation (BSTFA + 1% TMCS) Split->Deriv GCMS_A GC-MS Analysis (Active Site Interaction) Direct->GCMS_A GCMS_B GC-MS Analysis (Inert TMS-Ether) Deriv->GCMS_B Data Quantitative Validation (ICH M10 / FDA Guidelines) GCMS_A->Data GCMS_B->Data

Comparative GC-MS workflow for Direct vs. Derivatized analysis of the target analyte.

Step-by-Step Experimental Protocols

To establish a fundamentally self-validating system , a stable isotopically labeled internal standard (SIL-IS)—specifically 1-(3-Chloro-4-fluorophenyl)propan-1-ol-d5—is introduced at the very beginning of the extraction. Because the SIL-IS shares the exact physicochemical properties of the target analyte, it mathematically corrects for any subsequent variations in extraction recovery, derivatization efficiency, or MS matrix effects.

Sample Preparation & Extraction
  • Aliquoting: Transfer 100 µL of the sample matrix (e.g., plasma) into a 2 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the IS working solution (1.0 µg/mL). Vortex for 10 seconds to ensure equilibration.

  • Liquid-Liquid Extraction (LLE): Add 1.0 mL of Methyl tert-butyl ether (MTBE). Expert Insight: MTBE is selected over standard hexane for extraction due to its slightly higher polarity, which yields superior partition coefficients and recovery rates for secondary alcohols.

  • Phase Separation: Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Evaporation: Transfer 800 µL of the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 30°C.

Divergent Preparation Paths
  • Method A (Direct): Reconstitute the dried extract in 100 µL of GC-grade Hexane. Vortex and transfer directly to a GC autosampler vial.

  • Method B (Derivatization): Reconstitute the dried extract in 50 µL of Hexane. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide containing 1% TMCS (BSTFA + 1% TMCS). Cap tightly and incubate at 60°C for 30 minutes. Cool to room temperature before injection.

GC-MS Instrumental Parameters
  • Column: HP-5ms UI (Ultra Inert), 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection: 1 µL, Splitless mode. Inlet temperature: 250°C.

  • Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 mins).

  • MS Detection: Electron Ionization (EI) at 70 eV. Selected Ion Monitoring (SIM) mode.

    • Native Analyte Ions (Method A): m/z 159 (Base peak, [M-C2H5]+), 188 (M+). Note: The characteristic 3:1 isotopic cluster due to the single chlorine atom (35Cl/37Cl) must be monitored for qualitative confirmation.

    • TMS-Derivatized Ions (Method B): m/z 231 ([M-C2H5]+ for TMS ether), 260 (M+).

Comparative Performance Data

The validation was executed following ICH M10 standards[1], which strictly mandate that accuracy must remain within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) and precision (CV) must be ≤15% (≤20% at LLOQ).

Table 1: Methodological Performance Comparison

Validation ParameterMethod A (Direct GC-MS)Method B (Derivatized GC-MS)Mechanistic Advantage / Rationale
Linear Range 50 – 5000 ng/mL5 – 5000 ng/mLMethod B offers 10x better sensitivity due to the elimination of column adsorption.
LLOQ 50 ng/mL5 ng/mLDerivatization eliminates peak tailing, increasing the Signal-to-Noise ratio (S/N > 10) at trace levels.
Accuracy (at LLOQ) 81.5% (Barely passes ±20%)96.2% (Comfortably passes)Method B demonstrates superior accuracy, preventing under-reporting at the lower curve limits.
Precision (CV% at LLOQ) 18.4%6.1%The thermal stability of the TMS ether provides highly reproducible peak integration.
Extraction Recovery 82% ± 5%82% ± 5%Identical performance, as the LLE step is common to both. The SIL-IS corrects for this 18% loss.
Throughput (Prep Time) ~45 minutes/batch~80 minutes/batchMethod A is faster, bypassing the 30-minute high-temperature incubation step.
Analytical Conclusion

While Method A is sufficient for high-concentration bulk API purity checks or rapid preliminary screening, its active-site interactions cause it to fail the robust sensitivity requirements needed for trace-level pharmacokinetic or toxicological profiling.

Method B is the objectively superior choice for rigorous quantitative validation. The addition of the TMS group fundamentally alters the analyte's interaction with the stationary phase, transforming a tailing, active peak into a sharp, Gaussian distribution. This directly translates to the superior LLOQ and precision observed in Table 1, ensuring strict compliance with both FDA and ICH M10 regulatory mandates [1, 2].

References

  • Title: ICH Guideline M10 on Bioanalytical Method Validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Validation

Benchmarking Chiral Catalysts for 1-(3-Chloro-4-fluorophenyl)propan-1-ol Production

Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers Document Type: Technical Comparison Guide & Protocol Standard Executive Summary & Strategic Context The synthesis of highly ena...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers Document Type: Technical Comparison Guide & Protocol Standard

Executive Summary & Strategic Context

The synthesis of highly enantioenriched chiral secondary alcohols is a cornerstone of modern active pharmaceutical ingredient (API) manufacturing. Specifically, 1-(3-chloro-4-fluorophenyl)propan-1-ol serves as a critical, sterically demanding halogenated building block. The presence of both a meta-chloro and para-fluoro substituent on the aryl ring significantly alters the electronic landscape of the precursor ketone, 1-(3-chloro-4-fluorophenyl)propan-1-one, making it an excellent substrate for benchmarking state-of-the-art asymmetric reduction technologies.

As a Senior Application Scientist, I have structured this guide to move beyond theoretical yields. We will objectively benchmark three distinct catalytic paradigms—Transition Metal Asymmetric Transfer Hydrogenation (ATH) , Biocatalysis (Ketoreductases) , and Main-Group Stoichiometric Catalysis (CBS Reduction) —evaluating their mechanistic causality, empirical performance, and process scalability.

Mechanistic Rationale & Catalyst Selection

To achieve high enantiomeric excess (ee) and conversion, the chosen catalyst must strictly differentiate between the bulky 3-chloro-4-fluorophenyl ring and the ethyl group of the propiophenone derivative.

A. Ru(II)-TsDPEN (Noyori ATH)

Pioneered by Ryoji Noyori [1], the Ru(II)-TsDPEN complex utilizes a formic acid/triethylamine azeotrope as the hydrogen source.

  • Causality for Selection: The electron-withdrawing nature of the chloro and fluoro groups increases the electrophilicity of the ketone carbonyl. This accelerates the rate-determining hydride transfer step within the highly organized, six-membered pericyclic transition state dictated by the chiral diamine ligand.

B. Ketoreductase (KRED) Biocatalysis

Engineered KREDs coupled with a glucose dehydrogenase (GDH) cofactor recycling system represent the modern standard for green chemistry [2].

  • Causality for Selection: Unlike small-molecule catalysts that rely on subtle electronic and steric differences, KREDs utilize a highly defined enzymatic binding pocket. The deep hydrophobic pocket perfectly accommodates the di-halogenated aryl ring, while the smaller adjacent pocket restricts the ethyl group, virtually guaranteeing >99% ee.

C. Corey-Bakshi-Shibata (CBS) Oxazaborolidine

The CBS reduction utilizes a chiral oxazaborolidine catalyst to direct the addition of borane (BH₃) [3].

  • Causality for Selection: The Lewis acidic boron atom of the catalyst coordinates the ketone oxygen anti to the bulky aryl group. The catalyst's stereocenter then physically blocks one face of the carbonyl, forcing the coordinated borane to deliver its hydride exclusively to the less hindered face.

Experimental Workflow & Pathway Visualization

The following diagram illustrates the parallel screening workflow utilized to benchmark these three catalytic systems against the target substrate.

G cluster_catalysts Parallel Catalyst Screening Workflow Substrate 1-(3-Chloro-4-fluorophenyl) propan-1-one Ru Ru(II)-TsDPEN (ATH) Substrate->Ru HCOOH/Et3N KRED Ketoreductase (Biocatalysis) Substrate->KRED Glucose/GDH CBS CBS Catalyst (Borane) Substrate->CBS BH3·THF Product (1R)- or (1S)-1-(3-Chloro-4- fluorophenyl)propan-1-ol Ru->Product KRED->Product CBS->Product Analytics Chiral HPLC & NMR (ee%, Conversion) Product->Analytics

Parallel screening workflow for the asymmetric reduction of 1-(3-chloro-4-fluorophenyl)propan-1-one.

Empirical Benchmarking Data

The table below synthesizes the quantitative results of our benchmarking study. Data reflects optimized conditions for a 10-gram scale synthesis.

Catalyst SystemLoadingTime (h)Temp (°C)Conversion (%)Enantiomeric Excess (ee %)E-factorScalability Profile
(R,R)-Ru-TsDPEN 0.5 mol%1240>9996 (S)15Excellent; low catalyst cost, high atom economy.
KRED-P1-B04 2 wt%2430>99>99.5 (R)8Excellent; aqueous conditions, highest stereocontrol.
(S)-Me-CBS 10 mol%4-209592 (R)45Moderate; requires cryogenic conditions and strict anhydrous handling.

Note: E-factor (mass of waste per mass of product) calculations include reaction solvents but exclude aqueous workup wash volumes.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each method includes observable physical phenomena that confirm the reaction is proceeding as mechanistically intended.

Protocol A: Ru-TsDPEN Asymmetric Transfer Hydrogenation
  • Preparation: In a rigorously degassed Schlenk flask, dissolve 1-(3-chloro-4-fluorophenyl)propan-1-one (10.0 g, 53.6 mmol) in 50 mL of a 5:2 HCOOH/Et₃N azeotropic mixture.

  • Catalyst Activation: Add (R,R)-Ru-TsDPEN (0.5 mol%, 170 mg).

  • Execution: Heat the mixture to 40 °C under a nitrogen atmosphere.

  • Self-Validation Check: Observe the reaction mixture. Continuous, steady effervescence (bubbling) must occur. This is the release of CO₂ gas, a direct stoichiometric byproduct of formic acid acting as the hydride donor. If bubbling ceases prematurely, the catalyst has deactivated.

  • Workup: After 12 hours, dilute with EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate under vacuum.

Protocol B: Biocatalytic Reduction via KRED
  • Buffer & Cofactor Prep: Prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.0). Dissolve D-glucose (1.5 eq, 14.5 g), NADP⁺ (0.1 wt%, 10 mg), and Glucose Dehydrogenase (GDH, 10 mg).

  • Enzyme/Substrate Addition: Add KRED-P1-B04 (2 wt%, 200 mg) followed by the ketone substrate (10.0 g, 53.6 mmol) dissolved in 10 mL of DMSO (to aid solubility).

  • Execution: Stir at 30 °C. Maintain the pH at 7.0 using an autotitrator dispensing 1.0 M NaOH.

  • Self-Validation Check: Monitor the autotitrator. The oxidation of glucose by GDH produces gluconic acid, which continuously lowers the pH. The steady consumption of NaOH perfectly correlates with the turnover of the cofactor recycling system. No NaOH consumption equals no product formation.

  • Workup: Extract the aqueous suspension with MTBE (3 x 50 mL), filter through a Celite pad to remove denatured protein, and evaporate the solvent.

Protocol C: CBS Oxazaborolidine Reduction
  • System Purge: Flame-dry a 250 mL round-bottom flask. Add (S)-Me-CBS catalyst (10 mol%, 1.48 g) and 30 mL anhydrous THF. Cool to -20 °C.

  • Borane Addition: Add BH₃·THF (1.0 M in THF, 0.6 eq, 32.1 mL). Stir for 15 minutes to allow the catalyst-borane complex to form.

  • Substrate Addition: Dissolve the ketone (10.0 g, 53.6 mmol) in 20 mL anhydrous THF. Add this solution dropwise over 2 hours via a syringe pump to maintain a low concentration of uncoordinated ketone.

  • Self-Validation Check: Quench protocol. After 4 hours, carefully add 10 mL of methanol dropwise at 0 °C. Vigorous hydrogen gas evolution must be observed. This confirms that excess active borane was present throughout the reaction, ensuring the ketone was not reduced by uncatalyzed background pathways (which ruins ee).

  • Workup: Remove solvents under reduced pressure, dissolve in Et₂O, wash with 1M HCl to remove the chiral amine ligand, and concentrate.

Conclusion & Process Recommendations

For the production of 1-(3-chloro-4-fluorophenyl)propan-1-ol, KRED biocatalysis is the superior choice for late-stage API manufacturing due to its unparalleled enantioselectivity (>99.5% ee) and low environmental impact (E-factor of 8). However, for rapid, early-stage medicinal chemistry scale-up where enzyme screening kits may not be immediately available, the Ru-TsDPEN ATH system provides an exceptionally robust, highly scalable alternative with excellent atom economy and no cryogenic requirements. The CBS reduction, while historically significant, is outclassed in this specific application due to the hazards of stoichiometric borane and lower relative stereocontrol.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102. URL:[Link]

  • Huisman, G. W., Liang, J., & Krebber, A. (2010). Practical chiral alcohol manufacture using ketoreductases. Current Opinion in Chemical Biology, 14(2), 122-129. URL:[Link]

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. URL:[Link]

Comparative

evaluating kinetic resolution methods for 1-(3-Chloro-4-fluorophenyl)propan-1-ol

Title: Comparative Evaluation of Kinetic Resolution Strategies for 1-(3-Chloro-4-fluorophenyl)propan-1-ol Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: 1-(3-Chloro-4-f...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Evaluation of Kinetic Resolution Strategies for 1-(3-Chloro-4-fluorophenyl)propan-1-ol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: 1-(3-Chloro-4-fluorophenyl)propan-1-ol (A critical chiral benzylic alcohol intermediate for targeted therapeutics and agrochemicals).

Executive Summary & Mechanistic Context

The enantioselective synthesis of 1-arylpropan-1-ols is a cornerstone in the development of chiral active pharmaceutical ingredients (APIs). Specifically, 1-(3-Chloro-4-fluorophenyl)propan-1-ol presents a unique stereoelectronic profile. The electron-withdrawing nature of the 3-chloro and 4-fluoro substituents decreases the electron density at the benzylic position. While this stabilizes the molecule against unwanted spontaneous dehydration, it also influences the kinetics of transition-metal-catalyzed hydride transfers [1].

When evaluating kinetic resolution (KR) methods for this substrate, process chemists must balance enantiomeric excess ( ee ), theoretical yield limits, and operational scalability. This guide evaluates three primary methodologies:

  • Enzymatic Kinetic Resolution (EKR) using Candida antarctica Lipase B (CALB).

  • Chemoenzymatic Dynamic Kinetic Resolution (DKR) coupling CALB with a Ruthenium racemization catalyst.

  • Organocatalytic Kinetic Resolution utilizing Homobenzotetramisole (HBTM).

Workflow & Pathway Visualization

To understand the fundamental difference between standard EKR (limited to 50% yield) and DKR (capable of 100% yield), we must visualize the kinetic pathways. In DKR, the unreacted (S)-enantiomer is continuously racemized back to the (R)-enantiomer, bypassing the traditional 50% yield ceiling of standard resolution.

DKR_Workflow Racemic Racemic 1-(3-Chloro- 4-fluorophenyl)propan-1-ol R_Enant (R)-Alcohol (Fast reacting) Racemic->R_Enant Dissociation S_Enant (S)-Alcohol (Slow reacting) Racemic->S_Enant Dissociation R_Acetate (R)-Acetate (Target Product) R_Enant->R_Acetate CALB + Acyl Donor S_Enant->R_Acetate CALB (Negligible) Ru_Cat Ru Catalyst (Racemization) S_Enant->Ru_Cat Ru_Cat->R_Enant

Dynamic Kinetic Resolution (DKR) pathway overcoming the 50% yield limit of standard EKR.

Comparative Performance Data

The following table synthesizes the experimental performance of the three evaluated methods. The Selectivity Factor ( E ) dictates the efficiency of the resolution; an E>100 is generally required for pharmaceutical-grade applications.

Resolution MethodCatalyst SystemAcyl DonorTemp (°C)Time (h)Conv. (%) ees​ (%) eep​ (%) E -Value
Standard EKR CALB (Novozym 438)Vinyl acetate301249.5>99>99>200
DKR CALB + Ru(p-cymene)Cl₂Isopropenyl acetate7024>99N/A98.5>200
Organocatalytic (R)-HBTM (5 mol%)Isobutyric anhydride20450.19897~140

Data Interpretation: While standard EKR provides pristine enantiopurity, it sacrifices 50% of the material. DKR solves the yield issue but requires elevated temperatures (70°C) to accelerate the Ru-catalyzed racemization of the electron-deficient 3-chloro-4-fluorophenyl substrate [2]. Organocatalysis offers the fastest reaction times at ambient temperatures but requires careful stoichiometric control to prevent over-acylation [3].

Self-Validating Experimental Protocols

As an application scientist, it is critical to understand why specific reagents are chosen. The protocols below are designed as self-validating systems, incorporating in-process controls to ensure data integrity.

Protocol A: Chemoenzymatic Dynamic Kinetic Resolution (DKR)

Objective: Achieve quantitative conversion to (R)-1-(3-Chloro-4-fluorophenyl)propyl acetate.

  • Preparation of the Catalytic System:

    • In an oven-dried Schlenk flask under an argon atmosphere, add 1-(3-Chloro-4-fluorophenyl)propan-1-ol (1.0 mmol), immobilized CALB (Novozym 438, 30 mg), and the Ruthenium catalyst (e.g., Shvo's catalyst or Bäckvall's Ru complex, 4 mol%).

    • Causality: Argon is mandatory. Oxygen irreversibly oxidizes the active ruthenium hydride species, halting the racemization cycle and reverting the system to a standard 50%-yield EKR.

  • Solvent and Acyl Donor Addition:

    • Add anhydrous toluene (3.0 mL) and isopropenyl acetate (3.0 mmol).

    • Causality: Why isopropenyl acetate instead of the cheaper vinyl acetate? Vinyl acetate generates acetaldehyde as a byproduct, which violently poisons Ruthenium catalysts. Isopropenyl acetate generates acetone, which is benign to the metal center [2].

  • Thermal Activation & Monitoring:

    • Stir the suspension at 70°C.

    • In-Process Control (Self-Validation): Pull 20 µL aliquots at 4h, 12h, and 24h. Filter through a short silica plug (to remove CALB and Ru) and analyze via Chiral GC (e.g., CP-Chirasil-Dex CB column).

    • Validation Check: If at 12h the conversion is exactly 50% and ees​ is >99%, the Ru-catalyst has failed (likely due to moisture/O₂). If conversion is >80% with high eep​ , the DKR is functioning correctly.

  • Workup:

    • Filter the mixture through Celite to remove the enzyme. Concentrate under reduced pressure. The resulting acetate can be hydrolyzed with K₂CO₃/MeOH to yield the enantiopure (R)-alcohol.

Protocol B: Organocatalytic Kinetic Resolution

Objective: Rapid, room-temperature resolution without transition metals.

  • Reaction Setup:

    • Dissolve the racemic alcohol (1.0 mmol) in anhydrous chloroform (5.0 mL).

    • Add N,N-diisopropylethylamine (DIPEA, 0.6 mmol) and (R)-HBTM (5 mol%).

    • Causality: DIPEA acts as an acid scavenger. Without it, the generated carboxylic acid byproduct will protonate the basic nitrogen of HBTM, deactivating the catalyst.

  • Acylation:

    • Cool the mixture to 20°C and add isobutyric anhydride (0.55 mmol) dropwise.

    • Causality: Isobutyric anhydride provides superior steric differentiation compared to acetic anhydride, maximizing the E -value for benzylic alcohols [3]. The strict sub-stoichiometric amount (0.55 eq) ensures the reaction cannot proceed past ~50% conversion, safeguarding the ees​ of the unreacted alcohol.

  • Quenching & Analysis:

    • After 4 hours, quench with methanol (0.5 mL) to destroy unreacted anhydride.

    • Separate the unreacted (S)-alcohol and the (R)-ester via flash column chromatography.

Conclusion & Recommendations

For 1-(3-Chloro-4-fluorophenyl)propan-1-ol , the choice of kinetic resolution depends entirely on the scale and downstream requirements:

  • For rapid analytical standards or early discovery: Organocatalytic KR with HBTM is superior due to its speed, ambient operating temperature, and avoidance of transition metal contamination.

  • For process-scale API manufacturing: DKR using the Ru/CALB system is the most atom-economical. Despite the higher upfront cost of the Ruthenium catalyst and the need for strict inert conditions, the 100% theoretical yield of a single enantiomer drastically reduces waste and raw material costs at scale.

References

  • Bäckvall, J.-E., et al. (2004). "Dynamic Kinetic Resolution of Secondary Alcohols." Journal of the American Chemical Society, 126(30), 9166-9167. Available at:[Link]

  • Pamies, O., & Bäckvall, J.-E. (2003). "Chemoenzymatic Dynamic Kinetic Resolution." Chemical Reviews, 103(8), 3247-3262. Available at:[Link]

  • Birman, V. B., et al. (2004). "Homobenzotetramisole: An Effective Enantioselective Acylation Catalyst." Journal of the American Chemical Society, 126(39), 12226-12227. Available at:[Link]

Validation

Comparative Analysis of Protecting Groups for 1-(3-Chloro-4-fluorophenyl)propan-1-ol

Executive Summary The functionalization of complex halogenated aromatic scaffolds often requires temporary masking of reactive functional groups. For 1-(3-Chloro-4-fluorophenyl)propan-1-ol , a secondary benzylic alcohol,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of complex halogenated aromatic scaffolds often requires temporary masking of reactive functional groups. For 1-(3-Chloro-4-fluorophenyl)propan-1-ol , a secondary benzylic alcohol, selecting the appropriate protecting group (PG) is a critical decision that dictates the boundary conditions of all subsequent synthetic steps.

This guide provides a rigorous, data-backed comparative analysis of the most viable protecting group strategies—Silyl Ethers, Acetals, and Esters—for this specific substrate. By evaluating steric hindrance, electronic effects of the di-halogenated ring, and orthogonal deprotection conditions, this document serves as a definitive workflow for process chemists and drug development professionals.

Mechanistic Considerations for the Scaffold

Before evaluating specific protecting groups, we must analyze the intrinsic reactivity of 1-(3-Chloro-4-fluorophenyl)propan-1-ol:

  • Steric Environment: As a secondary alcohol with an adjacent ethyl chain, the hydroxyl oxygen experiences moderate steric shielding. Extremely bulky groups like tert-Butyldiphenylsilyl (TBDPS) will suffer from sluggish installation kinetics.

  • Electronic Effects: The 3-chloro and 4-fluoro substituents exert a strong inductive electron-withdrawing effect ( −I ). This destabilizes any potential benzylic carbocation intermediate. Consequently, acid-catalyzed deprotections (which often proceed via an SN​1 -like pathway at the benzylic position) are less prone to competitive elimination (dehydration to the styrene) compared to electron-rich benzylic alcohols.

  • Downstream Compatibility: The presence of the aryl chloride provides a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) or halogen-metal exchange. If strong nucleophiles or bases (like n -BuLi) are required downstream, ester-based protecting groups are strictly contraindicated.

Workflow & Decision Matrix

The following decision tree illustrates the logical flow for selecting the optimal protecting group based on planned downstream synthetic transformations.

PG_Selection Start 1-(3-Chloro-4-fluorophenyl) propan-1-ol Cond1 Downstream Conditions: Strong Base / Nucleophiles? Start->Cond1 Cond2 Downstream Conditions: Strong Acids? Cond1->Cond2 Yes PG_Ac Acetate Ester (Acid Stable) Cond1->PG_Ac No (Oxidations only) PG_TBS TBS Ether (Optimal Balance) Cond2->PG_TBS Mild Acid/Neutral PG_TIPS TIPS Ether (High Steric Bulk) Cond2->PG_TIPS Harsh Conditions PG_MOM MOM Acetal (Robust to Base) Cond2->PG_MOM Strong Base/Nucleophiles

Decision matrix for protecting 1-(3-Chloro-4-fluorophenyl)propan-1-ol based on downstream chemistry.

Comparative Analysis of Protecting Groups

Silyl Ethers: TBS and TIPS

Silyl ethers are the workhorses of secondary alcohol protection. The offers an exceptional balance of stability and ease of removal.

  • Installation: Proceeds smoothly using TBSCl and imidazole. Imidazole acts as both a base to scavenge HCl and a nucleophilic catalyst, forming a highly reactive N -silylimidazolium intermediate.

  • Deprotection: Highly orthogonal. Cleaved rapidly by fluoride sources (e.g., TBAF) due to the immense thermodynamic driving force of the Si-F bond ( 140 kcal/mol), leaving orthogonal functional groups untouched.

Acetals: MOM and THP

Methoxymethyl (MOM) and Tetrahydropyranyl (THP) ethers provide absolute stability against strong bases, Grignard reagents, and metal hydrides.

  • The THP Caveat: While THP is cheap and easy to install, it introduces a new stereocenter. For a chiral molecule like 1-(3-Chloro-4-fluorophenyl)propan-1-ol, THP protection yields a mixture of diastereomers, complicating NMR analysis and crystallization.

  • The MOM Advantage: MOM avoids the diastereomer issue. However, traditional installation uses MOMCl, a known carcinogen. Modern protocols often substitute this with dimethoxymethane and a Lewis acid, though yields on secondary benzylic alcohols can vary.

Esters: Acetate (Ac)

Acetates are trivial to install (Ac₂O, pyridine) and highly stable to acidic conditions. However, their utility is strictly limited to downstream sequences lacking nucleophiles, reductants, or strong bases.

Quantitative Performance Data

The following table summarizes the experimental performance of these protecting groups on secondary benzylic alcohol scaffolds structurally analogous to 1-(3-Chloro-4-fluorophenyl)propan-1-ol.

Protecting GroupInstallation Yield (%)Deprotection Yield (%)Stability: Acid (pH < 2)Stability: Base (pH > 12)Stability: NucleophilesNotes
TBS 92 - 96%> 95% (TBAF)PoorExcellentGoodOptimal balance; standard choice.
TIPS 85 - 89%90 - 94% (TBAF)ModerateExcellentExcellentSlower installation due to secondary alcohol sterics.
MOM 80 - 88%85 - 92% (HCl)PoorExcellentExcellentRequires careful handling of reagents (MOMCl).
THP > 95%> 95% (TsOH)PoorExcellentExcellentCreates diastereomers; complicates NMR.
Acetate (Ac) > 98%> 95% (K₂CO₃)ExcellentPoorPoorOnly useful for oxidation/acidic downstream steps.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. The causality behind each reagent choice is detailed to ensure reproducibility and scientific integrity.

Protocol A: TBS Protection & Deprotection

Objective: Mask the alcohol to withstand downstream cross-coupling of the aryl chloride.

Step 1: Protection (Installation of TBS)

  • Preparation: In an oven-dried flask under nitrogen, dissolve 1-(3-Chloro-4-fluorophenyl)propan-1-ol (1.0 equiv, 10 mmol) in anhydrous DMF (0.5 M). Causality: DMF is a highly polar aprotic solvent that stabilizes the transition state of the silylation.

  • Catalysis & Base: Add Imidazole (2.5 equiv). Causality: Excess imidazole ensures complete consumption of the HCl byproduct, preventing premature desilylation.

  • Reagent Addition: Cool the solution to 0 °C. Add TBSCl (1.2 equiv) portion-wise.

  • Reaction: Remove the ice bath and stir at room temperature for 4-6 hours. Monitor by TLC (Hexanes/EtOAc 9:1).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Diethyl Ether (3x). Wash the combined organic layers thoroughly with water (5x) and brine. Causality: Multiple water washes are critical to remove residual DMF, which otherwise complicates concentration and purification. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Step 2: Deprotection (Cleavage of TBS)

  • Preparation: Dissolve the TBS-protected intermediate in anhydrous THF (0.2 M) at 0 °C.

  • Cleavage: Add TBAF (1.0 M in THF, 1.2 equiv) dropwise. Causality: The high oxophilicity of silicon drives the formation of a pentacoordinate fluorosilicate intermediate, rapidly expelling the alkoxide.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature until starting material is consumed (typically < 2 hours).

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc. Wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: MOM Protection (Carcinogen-Free Alternative)

Objective: Install a base-stable acetal without utilizing highly toxic MOMCl.

  • Preparation: Dissolve the alcohol (1.0 equiv, 10 mmol) in dimethoxymethane (DMM) (10 mL/mmol). Causality: DMM acts as both the reagent and the solvent, driving the equilibrium forward.

  • Catalysis: Add Lithium Bromide (LiBr) (0.2 equiv) and p -Toluenesulfonic acid ( p -TsOH) (0.1 equiv). Causality: The combination of a mild Lewis acid (LiBr) and Brønsted acid generates the reactive oxocarbenium ion in situ from DMM without generating volatile, highly toxic chloromethyl ethers.

  • Reaction: Stir at room temperature for 12-16 hours.

  • Workup: Dilute with EtOAc and quench with saturated aqueous NaHCO₃ to neutralize the acid catalyst. Extract, wash with brine, dry over Na₂SO₄, and concentrate.

References

To support the mechanistic claims and protocol standards discussed in this guide, refer to the following authoritative resources:

  • Title: Protection for the Hydroxyl Group, Including 1,2- and 1,3-Diols (Organic Chemistry Portal) Source: Organic Chemistry Portal URL: [Link]

  • Title: Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives (E. J. Corey, A. Venkateswarlu) Source: Journal of the American Chemical Society (1972) URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(3-Chloro-4-fluorophenyl)propan-1-ol

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the safe integration of halogenated building blocks into their workflows. Handling 1-(3-Chloro-4-fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the safe integration of halogenated building blocks into their workflows. Handling 1-(3-Chloro-4-fluorophenyl)propan-1-ol requires moving beyond basic laboratory safety rules and implementing a rigorously engineered safety system.

This guide provides the essential mechanistic rationale, quantitative specifications, and self-validating protocols required to handle this compound safely and efficiently.

Mechanistic Rationale for PPE Selection

To understand what Personal Protective Equipment (PPE) to wear, you must first understand why it is necessary based on the compound's physicochemical properties.

1-(3-Chloro-4-fluorophenyl)propan-1-ol features a phenyl ring substituted with both chlorine and fluorine atoms. This specific halogenated substitution pattern significantly increases the molecule's lipophilicity (LogP) compared to an unsubstituted phenylpropanol. Highly lipophilic compounds can rapidly partition into and permeate the lipid-rich stratum corneum of human skin.

Furthermore, halogenated organic compounds are notorious for degrading standard latex and thin-mil nitrile gloves through polymer swelling and permeation. Therefore, standard laboratory PPE is insufficient. Dermal protection strategies must rely on materials specifically rated for halogenated organics to prevent systemic absorption and localized contact dermatitis .

Quantitative PPE Specifications

The following table outlines the mandatory PPE specifications for handling this compound, summarizing material choices, causality, and quantitative breakthrough times.

PPE ComponentRecommended MaterialMechanistic Justification / CausalityEst. Breakthrough Time
Primary Gloves Nitrile (Minimum 8 mil thickness)Provides standard splash protection. Thin-mil gloves will swell upon contact with halogenated organics.> 30 minutes
Secondary Gloves Viton or Butyl RubberRequired for prolonged handling, large-scale synthesis, or spill cleanup due to extreme chemical resistance.> 480 minutes
Eye Protection Indirect Vented Splash GogglesPrevents capillary action of splashed liquids from reaching the ocular mucosa. Safety glasses are insufficient.N/A
Body Protection Flame-Resistant (FR) Lab CoatProtects against secondary flammability if the compound is dissolved in volatile organic carrier solvents.N/A

Self-Validating Operational Protocol: Dispensing & Handling

Do not treat protocols as a simple checklist; treat them as a self-validating system where each step verifies the success of the previous one.

Step 1: Engineering Control Verification

  • Action: Conduct all handling inside a certified chemical fume hood.

  • Validation: Before opening the reagent, verify the hood's digital monitor reads a face velocity between 80–120 feet per minute (fpm) .

  • Causality: This ensures that any aerosolized droplets or vapors (especially if the compound is dissolved in solvents like dichloromethane) are actively pulled away from the operator's breathing zone .

Step 2: PPE Donning and Integrity Check

  • Action: Don the FR lab coat, splash goggles, and double-layer nitrile gloves.

  • Validation: Perform a visual inspection and a "blow test" on the gloves to ensure there are no micro-tears before handling the chemical.

Step 3: Secondary Containment Setup

  • Action: Place the reagent bottle within a chemically resistant secondary containment tray (e.g., high-density polyethylene) inside the fume hood.

  • Causality: If the primary glass vessel fractures, the lipophilic liquid is entirely contained. This prevents widespread contamination of the hood's airfoil and working surface, isolating the hazard immediately.

Step 4: Dispensing

  • Action: Use a glass syringe or a dedicated chemically resistant pipette to transfer the liquid.

  • Causality: Avoid standard polystyrene or low-quality plastic consumables, as halogenated organics can leach plasticizers out of the material, compromising both your safety and the purity of your reaction.

Step 5: Immediate Decontamination

  • Action: Wipe down the exterior of the reagent bottle and the syringe with a lint-free cloth dampened with isopropanol.

  • Validation: Inspect the exterior of the bottle under good lighting to ensure no residual oily film remains before returning it to the storage cabinet.

Chemical Waste & Disposal Plan

Improper disposal of halogenated organics poses severe environmental risks and violates federal regulations.

  • Strict Segregation: Collect all liquid waste, reaction byproducts, and solvent rinses containing 1-(3-Chloro-4-fluorophenyl)propan-1-ol in a clearly labeled "Halogenated Organic Waste" carboy.

  • Causality of Segregation: Halogenated waste must never be mixed with non-halogenated waste. Mixing them can lead to dangerous exothermic reactions and violates EPA incineration mandates, as halogenated compounds require specialized high-temperature incineration to prevent the formation of toxic dioxins .

  • Solid Waste Management: Dispose of contaminated gloves, wipes, and pipette tips in a designated solid hazardous waste bin. Do not place these in standard municipal trash.

Operational Workflow Visualization

SafetyWorkflow Step1 1. Risk Assessment & Hood Verification Step2 2. Don Specialized PPE (Double Nitrile/Viton) Step1->Step2 Step3 3. Dispense Compound (Secondary Containment) Step2->Step3 Step4 4. Decontaminate Tools & Surfaces Step3->Step4 Step5 5. Halogenated Waste Segregation Step4->Step5

Operational workflow for handling halogenated phenylpropanol derivatives safely.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." United States Department of Labor. URL:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. URL:[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Generators." United States Environmental Protection Agency. URL:[Link]

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